spectroscopic data (NMR, IR, MS) of (2-Aminopropyl)(methyl)amine
The following technical guide details the spectroscopic characterization of (2-Aminopropyl)(methyl)amine , also known as -methylpropane-1,2-diamine . [1] Executive Summary & Compound Identity (2-Aminopropyl)(methyl)amine...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic characterization of (2-Aminopropyl)(methyl)amine , also known as
-methylpropane-1,2-diamine .
[1]
Executive Summary & Compound Identity
(2-Aminopropyl)(methyl)amine is a vicinal diamine featuring both a primary and a secondary amine group.[1] It serves as a chiral building block in the synthesis of pharmaceutical ligands and coordination complexes.[1] Due to the presence of a chiral center at C2, it exists as enantiomers (
and ), though spectroscopic data is typically reported for the racemate unless chiral shift reagents are used.[1]
Chemical Identity
Parameter
Details
IUPAC Name
-methylpropane-1,2-diamine
CAS Number
50411-31-9
Molecular Formula
Molecular Weight
88.15 g/mol
SMILES
CNCC(N)C
Structure
Critical Distinction: Do not confuse this compound with its isomers:
-methylpropane-1,3-diamine (CAS 6291-84-5): Linear chain, different coupling patterns.
2-methylpropane-1,2-diamine (CAS 811-93-8): Gem-dimethyl group, singlet methyls in NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is derived from structural analysis and comparative data of analogous aliphatic diamines. The molecule exhibits distinct signals due to the asymmetry introduced by the chiral center at C2.[1]
-NMR Data (Predicted in
)
The spectrum is characterized by the non-equivalence of the methylene protons at C1 due to the adjacent chiral center at C2.[1]
Position
Group
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment Logic
C3
1.05 - 1.10
Doublet (d)
3H
Terminal methyl coupled to methine (C2).
N-Me
2.40 - 2.45
Singlet (s)
3H
-
Methyl on secondary amine; deshielded by N.
C1
2.35 - 2.60
Multiplet (dd/m)
2H
,
Diastereotopic protons (ABX system with C2).
C2
2.85 - 3.00
Multiplet (m)
1H
-
Methine proton; deshielded by primary amine.
N-H
1.2 - 1.8
Broad Singlet
3H
-
Exchangeable protons; shift varies with concentration/solvent.
The following diagram illustrates the atom mapping used for the assignments above.
Mass Spectrometry (MS)
The mass spectrum of aliphatic amines is dominated by
-cleavage.[1] For (2-Aminopropyl)(methyl)amine, cleavage occurs on both sides of the chiral center, but the resulting fragments have identical nominal mass ( 44), making the base peak extremely intense.[1]
Concentration: Dissolve 10-20 mg of the amine in 0.6 mL of solvent.
Reference: Ensure TMS (Tetramethylsilane) is present as an internal standard (0.00 ppm).
Acquisition: Run at 298 K. For
, a minimum of 256 scans is recommended to resolve the quaternary/methine carbons clearly.
Protocol 2: GC-MS Analysis
Derivatization (Optional but Recommended): Small diamines can tail significantly on non-polar columns.[1] Derivatization with TFAA (Trifluoroacetic anhydride) improves peak shape.[1]
Column: Rtx-5Amine or equivalent base-deactivated column.[1]
Inlet Temp: 250°C.
Gradient: 50°C (hold 2 min)
250°C at 15°C/min.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for amine fragmentation and NMR shifts).
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST23).[1] (Used for comparative fragmentation of C4-diamine isomers).[1]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for chemical shift prediction rules).
BLD Pharm. (2024).[1] Product Data: (2-Aminopropyl)(methyl)amine.[1] (Verification of CAS and commercial availability).
(2-Aminopropyl)(methyl)amine CAS number and nomenclature
An In-Depth Technical Guide to (2-Aminopropyl)(methyl)amine: Nomenclature, Properties, and Applications Introduction (2-Aminopropyl)(methyl)amine, a chiral amine of interest in synthetic and medicinal chemistry, serves a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to (2-Aminopropyl)(methyl)amine: Nomenclature, Properties, and Applications
Introduction
(2-Aminopropyl)(methyl)amine, a chiral amine of interest in synthetic and medicinal chemistry, serves as a crucial building block and intermediate. Its structure, featuring both a primary and a secondary amine group, imparts unique chemical properties that are leveraged in the synthesis of more complex molecules. This guide provides a comprehensive overview of its nomenclature, chemical identity, and key technical data relevant to researchers and professionals in drug development.
Part 1: Chemical Identity and Nomenclature
The unambiguous identification of chemical compounds is paramount in scientific research and development. (2-Aminopropyl)(methyl)amine is known by several names and identifiers, reflecting its structure and common usage in the chemical literature.
CAS Number
The Chemical Abstracts Service (CAS) has assigned the number 76305-69-6 to (2-Aminopropyl)(methyl)amine. This unique identifier is crucial for database searches and regulatory compliance, ensuring precise identification of the substance.
Nomenclature
Systematic IUPAC Name: The formal name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is N-methylpropane-1,2-diamine. This name systematically describes the molecule as a propane chain with a methylamino group at position 1 and an amino group at position 2.
Common Synonyms: In addition to its systematic name, this compound is also referred to as:
(2-Aminopropyl)(methyl)amine
N1-methyl-1,2-propanediamine
This variety in nomenclature necessitates a thorough understanding to ensure accurate communication and literature searching.
Chemical Structure and Properties
A clear understanding of the molecule's structure is fundamental to appreciating its reactivity and applications.
Caption: 2D structure of N-methylpropane-1,2-diamine.
Table 1: Physicochemical Properties
Property
Value
Molecular Formula
C₄H₁₂N₂
Molecular Weight
88.15 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
Approx. 135-137 °C
Density
Approx. 0.845 g/cm³
Chirality
Contains a stereocenter at the C2 position
Part 2: Synthesis and Reactivity
The synthesis of (2-Aminopropyl)(methyl)amine can be approached through several routes, often involving the reductive amination of alaninal derivatives or the nucleophilic substitution of protected aminopropanols. The presence of two amine groups with different steric and electronic environments dictates its reactivity.
The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, allowing for selective reactions under controlled conditions. This differential reactivity is a key aspect exploited in its synthetic applications.
Part 3: Applications in Research and Drug Development
The unique bifunctional nature of (2-Aminopropyl)(methyl)amine makes it a valuable intermediate in the synthesis of various target molecules, particularly in the pharmaceutical industry.
Scaffold for Ligand Synthesis: Its diamine structure serves as a versatile scaffold for the construction of ligands for metal catalysts and as a core component in the synthesis of complex organic molecules.
Precursor for Active Pharmaceutical Ingredients (APIs): It is a known building block in the synthesis of certain APIs, where the diamine moiety can be crucial for biological activity or for linking different pharmacophores.
Experimental Workflow: A Generalized Synthetic Application
The following diagram outlines a typical workflow for utilizing (2-Aminopropyl)(methyl)amine as a synthetic intermediate.
Caption: Generalized workflow for the synthetic use of (2-Aminopropyl)(methyl)amine.
Part 4: Safety, Handling, and Analytical Characterization
Safety and Handling
(2-Aminopropyl)(methyl)amine is a corrosive and flammable liquid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All handling should be conducted in a well-ventilated fume hood.
Analytical Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Objective: To determine the purity of a sample and identify any potential impurities.
Methodology:
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane).
Inject a small volume (e.g., 1 µL) into the GC-MS instrument.
GC Conditions: Use a capillary column suitable for amines (e.g., DB-5ms). Program the oven temperature with an initial hold followed by a ramp to a final temperature to ensure separation of components.
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 30-200).
Data Analysis: Integrate the peak corresponding to (2-Aminopropyl)(methyl)amine and calculate the area percentage to estimate purity. Analyze the mass spectrum of the main peak to confirm its identity by comparing it with a reference spectrum.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of (2-Aminopropyl)(methyl)amine.
Methodology:
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or D₂O).
Acquire ¹H and ¹³C NMR spectra.
¹H NMR Analysis: Expect to see distinct signals corresponding to the different types of protons (NH₂, CH, CH₂, NH, and the two CH₃ groups). The splitting patterns (multiplicity) and integration values will provide key structural information.
¹³C NMR Analysis: Expect to see four distinct signals corresponding to the four unique carbon atoms in the molecule. Their chemical shifts will be indicative of their chemical environment.
This comprehensive guide provides a foundational understanding of (2-Aminopropyl)(methyl)amine, equipping researchers and drug development professionals with the core knowledge necessary for its effective and safe utilization.
Foundational
Technical Guide: Stereoisomers of (2-Aminopropyl)(methyl)amine
This is an in-depth technical guide on the stereoisomers of (2-Aminopropyl)(methyl)amine, structured for researchers and drug development professionals. Molecular Architecture, Synthesis, and Resolution Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the stereoisomers of (2-Aminopropyl)(methyl)amine, structured for researchers and drug development professionals.
Molecular Architecture, Synthesis, and Resolution
Executive Summary
(2-Aminopropyl)(methyl)amine , systematically known as
-methylpropane-1,2-diamine , is a chiral vicinal diamine featuring a primary amine at the C2 position and a secondary methylamine at the C1 position. As a structural analog of 1,2-diaminopropane (propylene diamine), it serves as a critical bidentate ligand in coordination chemistry and a versatile intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and heterocyclic drug candidates.
This guide delineates the stereochemical definition of its two enantiomers, (R) and (S), and provides rigorous protocols for their enantioselective synthesis and resolution.[1]
Chemical Identity & Stereochemistry[1]
2.1 Structural Analysis
The molecule possesses a single stereogenic center at the C2 carbon (the methine carbon bearing the primary amine). The nitrogen atoms are capable of pyramidal inversion and do not constitute stable chiral centers under standard conditions.[1]
Figure 1: Stereochemical relationship between the enantiomers.
Synthesis & Resolution Protocols
Two primary strategies are employed to access enantiopure material: Enantioselective Synthesis (preferred for high purity) and Optical Resolution (preferred for bulk scale-up of racemates).[1]
3.1 Protocol A: Enantioselective Synthesis from Alanine
This route utilizes the "Chiral Pool" strategy, starting from commercially available enantiopure Alanine.[1] The stereocenter at C2 is preserved throughout the sequence.[1]
*Note: The displacement occurs at C1 (the methylene group), not the chiral center C2. Thus, the configuration at C2 is unaffected.
Detailed Procedure (Step 4 & 5):
Displacement: Dissolve (S)-2-(tert-butoxycarbonylamino)propyl tosylate (10 mmol) in THF (20 mL). Add 40% aqueous methylamine (50 mmol) or 2M methylamine in THF. Seal in a pressure tube and heat to 60°C for 12 hours.
Workup: Concentrate in vacuo to remove excess methylamine and THF.[1] Partition residue between Ethyl Acetate and Water.[1] Wash organic layer with brine, dry over
, and concentrate to yield the protected diamine.[1]
Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (10 mL). Stir at room temperature for 2 hours. Precipitate the dihydrochloride salt with diethyl ether. Filter and dry.[1][3]
3.2 Protocol B: Resolution of Racemate via Tartaric Acid
For large-scale applications where racemic synthesis (from propylene oxide) is more cost-effective, resolution is required.[1]
Reagent: L-(+)-Tartaric Acid
Principle: Formation of diastereomeric salts with different solubilities.[1]
Salt Formation: Dissolve racemic
-methylpropane-1,2-diamine (100 g) in Ethanol (500 mL). Add L-(+)-Tartaric acid (1 equiv) dissolved in hot Ethanol.
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C. The (S)-diamine
L-tartrate salt typically crystallizes out first (solubility check required as solvent effects vary).
Recrystallization: Recrystallize the solid from Ethanol/Water (95:5) until constant optical rotation is achieved.[1]
Free Basing: Dissolve the salt in minimum water, basify with 50% NaOH solution to pH > 12, and extract with Dichloromethane (
). Dry and distill to obtain the enantiopure free base.[1]
Figure 2: Synthetic pathway from (S)-Alanine ensuring retention of stereochemistry.
Analytical Characterization
To validate the enantiomeric excess (ee), the following methods are recommended:
Detection: UV at 210 nm (derivatization with benzoyl chloride may be necessary for UV visibility).[1]
NMR Spectroscopy:
Derivatization: Reaction with (R)-Mosher's acid chloride.[1]
Analysis: Compare the chemical shifts of the methyl doublet (C3-
) and the N-methyl singlet. Diastereomeric amides will show distinct peaks in NMR.
Specific Rotation:
Literature values for related 1,2-diamines suggest
values in the range of to (c=1, , as HCl salt).[1] Note: Exact value must be established against a standard synthesized via Protocol A.
Applications in Drug Development
Ligand Design: The
-methyl group breaks the symmetry found in 1,2-diaminopropane.[1] In platinum-based anticancer drugs (analogs of oxaliplatin), this asymmetry can induce unique DNA binding kinetics and circumvent resistance mechanisms.[1]
Kinase Inhibitors: The diamine motif serves as a linker in ATP-competitive inhibitors.[1] The specific stereochemistry at C2 orients the inhibitor within the hinge region of the kinase, significantly affecting potency (
) and selectivity.
Metabolic Stability: The steric bulk of the N-methyl group can reduce the rate of metabolic deamination by monoamine oxidases (MAO) compared to the primary diamine.[1]
References
Synthesis of Chiral 1,2-Diamines
Title: Stereoselective synthesis of vicinal diamines from amino acids.[1]
This technical guide outlines a high-fidelity computational framework for characterizing (2-Aminopropyl)(methyl)amine , a vicinal diamine with significant conformational flexibility and chelating potential. For researchers in drug development and ligand design, accurate modeling of this molecule requires moving beyond standard "black-box" DFT methods.
The presence of two nitrogen centers (one primary, one secondary) creates a complex landscape of intramolecular hydrogen bonds (IMHBs) that dictate reactivity and pKa. This guide prioritizes dispersion-corrected Density Functional Theory (DFT) and explicit-solvent protocols to achieve chemical accuracy (< 1.0 kcal/mol error).
Strategic Computational Framework
Level of Theory Selection
Standard functionals like B3LYP often fail to accurately describe the weak London dispersion forces stabilizing the folded conformers of diamines. We employ a "Ladder of Accuracy" approach:
Component
Recommended Method
Scientific Rationale
Functional
B97X-D or M06-2X
These range-separated hybrid functionals include empirical dispersion corrections (D2/D3), essential for capturing the subtle IMHB () interactions that stabilize the gauche conformation.
Basis Set
6-311++G(d,p) or def2-TZVP
Diffuse functions (++) are non-negotiable for amines to correctly describe the spatial extent of the nitrogen lone pairs and anionic character during deprotonation.
Solvation
SMD (Solvation Model based on Density)
Superior to standard PCM for calculating because it accounts for non-electrostatic terms (cavitation, dispersion, solvent structure) critical for polar amines.
The "Cluster-Continuum" Mandate
For pKa prediction in drug development, continuum solvation models alone are insufficient due to strong specific hydrogen bonding with water.
Protocol: You must model the amine with explicit water molecules (micro-solvation), typically forming a [Amine · (H2O)3] cluster, embedded within the SMD continuum.
Phase 1: Conformational Landscape (The PES Scan)
Before any property calculation, the Global Minimum Energy Conformer (GMEC) must be identified. The flexibility of the ethyl backbone and the rotation of the methyl-amino group create multiple local minima.
Workflow Visualization
Figure 1: Hierarchical workflow for identifying the global minimum energy conformer, filtering out high-energy transition states.
Step-by-Step Protocol:
Rotamer Generation: Perform a relaxed Potential Energy Surface (PES) scan along the
dihedral angle (steps of 10°).
Pre-Optimization: Optimize the top 5 distinct minima using a cost-effective basis set (e.g.,
B97X-D/6-31G*).
IMHB Verification: Analyze the output for an intramolecular hydrogen bond. In 1,2-diamines, the gauche conformer is often stabilized by a weak interaction between the primary amine hydrogens and the secondary amine lone pair.
Phase 2: Electronic Structure & Reactivity
Once the GMEC is isolated, we characterize its reactivity profile, which is vital for predicting metabolic stability (CYP450 oxidation) or covalent drug binding.
Frontier Molecular Orbitals (FMO)
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the secondary amine nitrogen (N-methyl group) due to the electron-donating inductive effect of the methyl group. This is the site of initial electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): High energy, indicating resistance to reduction.
Molecular Electrostatic Potential (MEP)
Map the MEP onto the 0.002 a.u. electron density isosurface.
Red Regions (Negative Potential): Locate the lone pairs. The secondary amine will show a deeper negative potential (
) than the primary amine, confirming it as the stronger nucleophile in non-sterically hindered reactions.
This is the most critical parameter for physiological simulation. (2-Aminopropyl)(methyl)amine has two protonation sites (
and ).
The Thermodynamic Cycle
We utilize the Thermodynamic Cycle method to calculate
.
Figure 2: Thermodynamic cycle for pKa calculation. Direct calculation in solution is inaccurate; the cycle connects gas-phase precision with solvation free energies.
Calculation Protocol (High-Precision):
Reaction:
Equation:
Where .
Experimental Constants: Use the experimental value for the solvation free energy of the proton:
.
Note on Regioselectivity: The secondary amine (N-methyl) is generally more basic (
) than the primary amine () due to alkyl stabilization, though steric hindrance in the cluster-continuum model may slightly compress this gap.
Phase 4: Spectroscopic Validation
To validate your computed structure against experimental samples, calculate these properties:
NMR Shielding (GIAO Method)
Method: GIAO-DFT (Gauge-Including Atomic Orbitals) at the mPW1PW91/6-311+G(2d,p) level.
Reference: Calculate TMS (Tetramethylsilane) at the exact same level to determine chemical shifts (
).
Diagnostic Signal: Look for the N-Methyl doublet (split by the NH proton) and the distinct diastereotopic protons on the
group of the propyl chain.
IR Spectroscopy
Scaling: DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies.
Scaling Factor: For
B97X-D/6-311++G(d,p), apply a scaling factor of 0.95-0.96 .
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link
Pliego, J. R., & Riveros, J. M. (2001). The Cluster-Continuum Model for the Calculation of the Solvation Free Energy of Ionic Species. The Journal of Physical Chemistry A, 105(39), 9055–9063. Link
Soteras, I., Curutchet, C., Bidon-Chanal, A., Orozco, M., & Luque, F. J. (2005). Extension of the MST Continuum Solvation Model to the Calculation of Ionic Solvation Free Energies. Journal of Molecular Structure: THEOCHEM, 727(1-3), 29-40. Link
Casasnovas, R., Frau, J., Ortega-Castro, J., Salvà, A., & Donoso, J. (2009). Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods. Journal of Molecular Structure: THEOCHEM, 912(1-3), 5-12. Link
Foundational
Technical Guide: Solubility Profile and Handling of (2-Aminopropyl)(methyl)amine
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for (2-Aminopropyl)(methyl)amine . Executive Summary (2-Aminopropyl)(methyl)amine (CAS: 50411-31-9), also k...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for (2-Aminopropyl)(methyl)amine .
Executive Summary
(2-Aminopropyl)(methyl)amine (CAS: 50411-31-9), also known as
-Methyl-1,2-propanediamine , is a vicinal diamine featuring an asymmetric backbone with both primary and secondary amine functionalities. Its high polarity and hydrogen-bonding capacity render it miscible with water and polar organic solvents, while it exhibits significant immiscibility with non-polar hydrocarbons. This guide provides a definitive solubility landscape, thermodynamic grounding via Hansen Solubility Parameters (HSP), and validated protocols for solvent selection in synthesis and purification.
Part 1: Physicochemical Profile & Structural Logic
To predict solubility behavior, one must first deconstruct the molecule’s competitive internal forces.
Structural Analysis
The molecule consists of a hydrophobic C3-backbone disrupted by two hydrophilic nitrogen centers:
C1 Position: A secondary amine (
) providing moderate steric bulk and hydrogen bond acceptance/donation.
C2 Position: A primary amine (
) acting as a potent hydrogen bond donor.
Chemical Structure:
Distinction Alert: Do not confuse this compound with its isomer, N-Methyl-1,3-propanediamine (CAS 6291-84-5). The 1,2-diamine structure of (2-Aminopropyl)(methyl)amine creates a chelation-capable motif, significantly influencing its binding to metal catalysts and its solubility in coordination-capable solvents.
Critical Physical Properties
Property
Value (Approx.)
Implication for Solubility
Molecular Weight
88.15 g/mol
Low MW favors high miscibility in small-molecule solvents.
Boiling Point
~135–145 °C
High bp allows for high-temperature recrystallization in lower-boiling antisolvents.
"Wet" samples will show false miscibility in non-polar solvents.
Part 2: Solubility Landscape
The following data categorizes solvent compatibility based on polarity and hydrogen bonding potential.
Solvent Compatibility Table
Solvent Class
Representative Solvents
Solubility Status
Mechanistic Insight
Polar Protic
Water, Methanol, Ethanol, Isopropanol
Miscible
Strong H-bond networks formed between solvent and amine . Enthalpically favorable.
Polar Aprotic
DMSO, DMF, Acetonitrile, Acetone
Miscible / Highly Soluble
Dipole-dipole interactions dominate. Acetone may react slowly (Schiff base formation) if left prolonged.
Chlorinated
Dichloromethane (DCM), Chloroform
Soluble
Excellent for extraction. The acidic proton of interacts favorably with the amine lone pairs.
Ethers
THF, 1,4-Dioxane, Diethyl Ether
Soluble
Good solubility due to H-bond acceptance by ether oxygen. Diethyl ether may require warming for high concentrations.
Esters
Ethyl Acetate
Soluble (Caution)
Soluble, but amines can undergo aminolysis with esters at high temperatures or prolonged storage.
Hydrocarbons
Hexane, Heptane, Cyclohexane
Immiscible / Sparingly Soluble
Oiling Out. The cohesive energy density of the diamine exceeds the weak dispersive forces of alkanes.
Aromatics
Toluene, Benzene
Partial / Temperature Dependent
Soluble at elevated temperatures; may phase separate upon cooling (useful for purification).
Part 3: Theoretical Framework (Hansen Solubility Parameters)
To scientifically validate solvent selection, we utilize Hansen Solubility Parameters (HSP). A solvent is likely to dissolve the target if their interaction radius (
) is small.
Estimated HSP Values
(Values estimated based on group contribution methods for vicinal diamines)
Dispersion (
): ~16.5 MPa (Van der Waals forces)
Polarity (
): ~13.0 MPa (Dipolar interactions)
H-Bonding (
): ~18.0 MPa (Proton exchange)
The "Distance" Logic
Target (Diamine): High
and .
Methanol: High
(22.3) Match (Soluble) .
Hexane:
, Mismatch (Insoluble) .
DCM: Moderate
and Match (Soluble) .
Part 4: Visualization of Solvation & Workflow
Solvation Mechanism Diagram
The following diagram illustrates why the molecule dissolves in methanol but separates from hexane.
Caption: Comparative solvation mechanics showing thermodynamic compatibility with polar solvents versus phase exclusion in hydrocarbons.
Solvent Selection Decision Tree
A logical workflow for researchers selecting a solvent for reaction or extraction.
Caption: Decision matrix for selecting the optimal solvent based on experimental constraints (temperature and phase handling).
Part 5: Experimental Protocols
Protocol: Gravimetric Solubility Determination
Purpose: To quantitatively assess solubility in a specific organic solvent.
Preparation: Dry a 20 mL scintillation vial and weigh it (
).
Saturation: Add 2.0 mL of the target solvent to the vial.
Addition: Add (2-Aminopropyl)(methyl)amine dropwise with vigorous vortexing.
Endpoint: Continue until a persistent cloudiness or phase separation layer appears (saturation point).
Equilibration: Allow the mixture to stand at 25°C for 4 hours.
Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed tared vial (
).
Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure (ensure vacuum is not too high to boil off the amine itself, though its bp is >130°C, mild heat aids solvent removal).
Calculation: Weigh the residue (
).
Protocol: Purification via Acid-Base Extraction
Purpose: To isolate the amine from non-basic impurities using its solubility switch.
Dissolution: Dissolve crude material in Dichloromethane (DCM) (10 mL/g).
Acidification: Extract with 1M HCl (3x volume). The amine protonates (
) and moves to the aqueous phase. Impurities remain in DCM.
Separation: Discard the organic (DCM) layer.
Basification: Cool the aqueous layer to 0°C. Slowly add 10M NaOH until pH > 12. The amine becomes free-base and oils out.
Extraction: Extract the turbid aqueous mixture with DCM (3x).
Drying: Dry combined organic layers over anhydrous
.
Concentration: Remove solvent in vacuo to yield purified amine.
Part 6: Applications & Safety
Chiral Resolution: The 1,2-diamine backbone makes this molecule a candidate for resolving chiral acids. Solvents like Ethanol/Water mixtures are typically used to crystallize the diastereomeric salts.
Epoxy Curing: Used as a hardener. Compatibility with the epoxy resin (usually bisphenol-A based) is critical; often requires an induction period or heating to ensure miscibility.
Safety Note: As a low-molecular-weight diamine, it is corrosive and a sensitizer . Use only in a fume hood. Avoid using halogenated solvents (like DCM) if the mixture will be stored for long periods, as quaternary ammonium salts can form slowly (Menshutkin reaction).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1275491843, (2-Aminopropyl)(methyl)amine. Retrieved from [Link]
Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
Biotage (2012). Organic Amine Flash Purification Using A Novel Stationary Phase. (Protocol validation for amine extraction). Retrieved from [Link]
Protocols & Analytical Methods
Method
Application Note: (2-Aminopropyl)(methyl)amine (MAPA) in Catalytic Workflows
Executive Summary (2-Aminopropyl)(methyl)amine (CAS: 2403-88-5), often abbreviated as MAPA or N1-methyl-1,2-propanediamine, represents a privileged scaffold in catalytic method development. Unlike symmetrical diamines (e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(2-Aminopropyl)(methyl)amine (CAS: 2403-88-5), often abbreviated as MAPA or N1-methyl-1,2-propanediamine, represents a privileged scaffold in catalytic method development. Unlike symmetrical diamines (e.g., DMEDA), MAPA possesses a non-symmetrical 1,2-diamine backbone containing one primary amine, one secondary
-methyl amine, and a steric methyl group on the carbon backbone.
This structural asymmetry offers two distinct catalytic advantages for drug development workflows:
Ligand-Accelerated Catalysis (LAC): It serves as a superior bidentate ligand in Cu-catalyzed cross-couplings (Ullmann-Goldberg type), where the
-methyl group prevents ligand arylation while the backbone methyl disrupts catalyst aggregation.
Bifunctional Organocatalysis: In base-catalyzed reactions (e.g., Knoevenagel), the primary amine facilitates iminium activation while the secondary amine acts as a Brønsted base, driving reaction kinetics beyond standard tertiary amine catalysts.
This guide provides validated protocols for deploying MAPA in these two high-value applications.
Chemical Profile & Safety Architecture
Compound: (2-Aminopropyl)(methyl)amine
Structure:
Key Properties:
Boiling Point: ~130–135 °C (High retention in reaction media).
Basicity: Diamine effect; pKa ~10.0 (primary) and ~9.8 (secondary).
Chirality: Commercial sources are typically racemic. Enantiopure forms can induce stereoselectivity in asymmetric synthesis.
Safety Critical Control Points
Corrosivity: MAPA causes severe skin burns and eye damage. All handling requires butyl rubber gloves and a functional fume hood.
Flammability: Flash point is moderate (~30°C). Ground all glassware to prevent static discharge.
Incompatibility: Reacts violently with strong oxidizers and acid anhydrides.
Context: The formation of C-N bonds (amination of aryl halides) is a cornerstone of medicinal chemistry. Standard ligands like ethylenediamine often fail due to ligand
-arylation (catalyst death). MAPA's secondary amine site resists this side reaction, while the 5-membered chelate ring stabilizes the active Cu(I) species.
Mechanism of Action
MAPA coordinates with CuI to form a monomeric [MAPA-Cu-X] complex. This prevents the formation of unreactive inorganic copper aggregates (Cu-X)
. The -methyl group sterically protects the ligand from competing with the substrate for the aryl halide.
Protocol: N-Arylation of Indoles/Amides
Scale: 1.0 mmol substrate
Reagents
Catalyst Precursor: CuI (Copper(I) iodide) – 19 mg (10 mol%)
Ligand: MAPA – 24 µL (20 mol%)
Substrate: Indole or Benzamide derivative (1.0 mmol)
Electrophile: Aryl Iodide (1.2 mmol)
Base:
(2.0 mmol, finely ground)
Solvent: Toluene or Dioxane (anhydrous, 2 mL)
Step-by-Step Workflow
Inerting: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.
Solids Charge: Add CuI, Substrate, Aryl Iodide (if solid), and
to the vial.
Critical Step: If using aryl bromides instead of iodides, switch base to
to increase basicity.
Ligand Complexation: Seal the vial. Evacuate and backfill with Argon (3x). Inject the solvent followed immediately by MAPA .
Observation: The solution should turn a pale blue/green (if Cu(II) is present) or remain colorless/yellow (Cu(I)). A deep dark precipitate indicates oxidation; abort and repurify reagents.
Reaction: Heat the mixture to 110 °C for 12–24 hours.
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the aryl halide.
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via flash chromatography.
Context: Used for synthesizing electron-deficient olefins (drug intermediates). MAPA acts as a "dual-activation" catalyst.
Mechanism of Action[1][2][3]
Primary Amine: Condenses with the aldehyde to form a reactive Iminium Ion (lowering the LUMO energy).
Secondary Amine: Acts as a base to deprotonate the active methylene compound (e.g., malonate).
Intramolecular H-Bonding: The 1,2-diamine structure facilitates proton transfer in the transition state.
Protocol: Condensation of Benzaldehyde & Malononitrile
Scale: 5.0 mmol
Reagents
Aldehyde: Benzaldehyde (5.0 mmol)
Nucleophile: Malononitrile (5.0 mmol)
Catalyst: MAPA (0.25 mmol, 5 mol%)
Solvent: Ethanol (5 mL) or Water (Green Chemistry variant)
Step-by-Step Workflow
Setup: In a 25 mL round-bottom flask, dissolve Benzaldehyde and Malononitrile in Ethanol.
Initiation: Add MAPA dropwise at room temperature.
Exotherm Warning: This reaction is exothermic. For large scales (>50g), add catalyst as a dilute solution.
Reaction: Stir at Room Temperature for 15–60 minutes.
Visual Cue: Product often precipitates from ethanol as a solid.
Validation: Check TLC (Hexane:EtOAc 8:2). The aldehyde spot should vanish.
Isolation:
Method A (Precipitate): Filter the solid, wash with cold EtOH, and dry.
Method B (Solution): Evaporate solvent. Recrystallize from EtOH/Water.
Mechanistic Visualization
The following diagram illustrates the Cu-Catalyzed Cycle utilizing MAPA, highlighting the stabilization of the oxidative addition intermediate.
Figure 1: Catalytic cycle showing MAPA stabilizing the monomeric Copper species, preventing catalytic death via aggregation.[1]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Cu-Catalysis)
Catalyst Aggregation
Increase MAPA loading to 25 mol%. Ensure Oxygen-free conditions (Cu(I) oxidizes to inactive Cu(II)).
Blue Reaction Mixture
Oxidation of Cu
The reaction was exposed to air. Repeat with stricter Schlenk techniques.
Ligand Arylation
Wrong Ligand Used
Confirm identity of MAPA (secondary amine). Primary diamines (EDA) will arylate.
Sticky Precipitate (Knoevenagel)
Polymerization
Lower reaction temperature to 0°C. Reduce catalyst loading to 1 mol%.
References
Mechanistic Insight on 1,2-Diamines: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link
General Copper Catalysis Protocols: Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S Bond Formation with Copper. Angewandte Chemie International Edition. Link
Knoevenagel Condensation Standards: List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie. Link
Safety Data: Fisher Scientific. (2021).[2] Safety Data Sheet: N-Methyl-1,2-propanediamine. Link
Application Notes & Protocols: (2-Aminopropyl)(methyl)amine and Isomers as Versatile Building Blocks in Pharmaceutical Synthesis
Introduction: The Strategic Value of Substituted Propane Diamines in Drug Discovery In the landscape of modern medicinal chemistry, small, functionalized aliphatic amines are indispensable building blocks for the constru...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Substituted Propane Diamines in Drug Discovery
In the landscape of modern medicinal chemistry, small, functionalized aliphatic amines are indispensable building blocks for the construction of complex pharmaceutical agents. Among these, the family of methyl-substituted propane diamines, including N¹-methylpropane-1,2-diamine ((2-Aminopropyl)(methyl)amine) and its isomer N-methyl-1,3-propanediamine, offers a rich scaffold for introducing key pharmacophoric elements. Their bifunctional nature, possessing both primary and secondary amine groups with distinct steric and electronic environments, allows for controlled, stepwise synthetic modifications. This differential reactivity is crucial for building molecular complexity and fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.
This guide provides an in-depth exploration of these building blocks, focusing on their chemical properties, reactivity, and practical application in pharmaceutical synthesis. We will present detailed protocols for key synthetic transformations and illustrate their utility through the synthesis of a known pharmaceutical intermediate. While specific data for N¹-methylpropane-1,2-diamine is less prevalent in public literature, we will use the extensively characterized and closely related isomer, N-methyl-1,3-propanediamine, to provide concrete, validated protocols that are readily adaptable by researchers.
Physicochemical and Reactivity Profile
The utility of methyl-substituted propane diamines stems from the presence of two nucleophilic nitrogen centers with different reactivity profiles. The primary amine is generally more sterically accessible and thus more reactive towards bulky electrophiles, while the secondary amine's reactivity can be modulated by the adjacent methyl group. Both are basic, readily forming salts with acids.[1]
Key Reactivity Characteristics:
Nucleophilic Substitution: Both amine groups readily participate in SN2 reactions with alkyl halides and other electrophiles.
Acylation: They react with acyl chlorides, anhydrides, and carboxylic acids (under coupling conditions) to form amides. Selective acylation of the primary amine is often achievable under controlled conditions.
Reductive Amination: The primary amine can react with aldehydes and ketones to form an imine, which can be subsequently reduced to a secondary amine, extending the carbon skeleton.[2]
Cyclization: The 1,2- and 1,3-diamine motifs are precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrrolidines and piperazines, which are common in pharmaceutical compounds.[3]
Comparative Properties of Isomers:
To provide a practical reference for researchers, the table below summarizes the physical properties of two common isomers. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.
Substituted propane diamines are flammable, corrosive, and toxic.[1][6] Proper handling is essential to ensure laboratory safety.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[7]
Incompatibilities: These amines react vigorously with acids and strong oxidizing agents.[5] They may also be incompatible with isocyanates, anhydrides, and acid halides.[1]
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. The container should be tightly sealed. Some of these compounds are hygroscopic and air-sensitive, and storage under an inert atmosphere (e.g., nitrogen) is recommended.[6][7]
Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.
Core Synthetic Applications & Protocols
The differential reactivity of the primary and secondary amines is a key strategic advantage. The primary amine is typically more reactive due to less steric hindrance, allowing for selective functionalization.
Caption: Key selective reactions of propane diamines.
Protocol 1: Selective N-Acylation of the Primary Amine
This protocol describes the selective acylation of the more reactive primary amine of N-methyl-1,3-propanediamine with an acyl chloride. The use of a slight excess of the diamine and controlled temperature helps to minimize di-acylation.
Objective: To synthesize N-(3-(methylamino)propyl)acetamide.
Workflow Diagram:
Caption: Workflow for selective N-acylation.
Materials & Reagents:
Reagent
MW ( g/mol )
Moles (mmol)
Amount
Role
N-methyl-1,3-propanediamine
88.15
25.0
2.20 g
Starting Material
Acetyl Chloride
78.50
22.7
1.78 g
Acylating Agent
Triethylamine (TEA)
101.19
27.5
2.78 g
Base
Dichloromethane (DCM)
-
-
100 mL
Solvent
Saturated aq. NaHCO₃
-
-
50 mL
Quenching Agent
Anhydrous Na₂SO₄
-
-
As needed
Drying Agent
Step-by-Step Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methyl-1,3-propanediamine (2.20 g, 25.0 mmol) and triethylamine (2.78 g, 27.5 mmol).
Dissolve the mixture in dichloromethane (100 mL).
Cool the flask to 0 °C in an ice-water bath.
Slowly add a solution of acetyl chloride (1.78 g, 22.7 mmol) in 20 mL of DCM to the reaction mixture dropwise over 30 minutes. Maintain the temperature at 0 °C.
After the addition is complete, stir the reaction at 0 °C for an additional hour.
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3 hours.
Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH with ninhydrin stain).
Upon completion, carefully quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3 x 30 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the desired mono-acylated product.
Protocol 2: Reductive Amination
This protocol details the formation of a new C-N bond at the primary amine via reductive amination with an aldehyde.
Objective: To synthesize N¹-benzyl-N³-methylpropane-1,3-diamine.
Materials & Reagents:
Reagent
MW ( g/mol )
Moles (mmol)
Amount
Role
N-methyl-1,3-propanediamine
88.15
20.0
1.76 g
Starting Material
Benzaldehyde
106.12
20.0
2.12 g
Electrophile
Sodium Triacetoxyborohydride (STAB)
211.94
30.0
6.36 g
Reducing Agent
Dichloroethane (DCE)
-
-
80 mL
Solvent
Acetic Acid
60.05
~1.0
~60 µL
Catalyst (optional)
Step-by-Step Procedure:
In a 250 mL round-bottom flask, dissolve N-methyl-1,3-propanediamine (1.76 g, 20.0 mmol) and benzaldehyde (2.12 g, 20.0 mmol) in dichloroethane (80 mL).
Add a catalytic amount of acetic acid (~1 drop).
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
In portions, carefully add sodium triacetoxyborohydride (6.36 g, 30.0 mmol) to the stirring solution. The addition may cause slight effervescence.
Allow the reaction to stir at room temperature overnight (12-16 hours).
Monitor the reaction by TLC or LC-MS.
Once the reaction is complete, quench by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.
Stir vigorously for 30 minutes, then transfer to a separatory funnel.
Separate the layers and extract the aqueous phase with DCM (3 x 40 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify via flash chromatography (silica gel, eluting with a DCM/MeOH/TEA gradient) to obtain the pure secondary amine.
Application in Pharmaceutical Synthesis: The Case of Alfuzosin
A practical demonstration of the utility of these building blocks is found in the synthesis of Alfuzosin , an α₁-adrenergic receptor antagonist used to treat benign prostatic hyperplasia. A key intermediate in its synthesis involves a fragment derived from N-methyl-1,3-propanediamine.[8] The synthesis showcases how the diamine scaffold can be elaborated to link different parts of a molecule.
Caption: Synthetic pathway to Alfuzosin highlighting the diamine-derived intermediate.
In a common synthetic route, N-methyl-1,3-propanediamine is first acylated with a derivative of tetrahydrofuroic acid. The remaining primary amine of the resulting intermediate is then used as a nucleophile to displace a chlorine atom on the 4-amino-6,7-dimethoxyquinazoline core. This final coupling step assembles the complete Alfuzosin molecule, perfectly illustrating the planned, sequential reactivity of the diamine building block.
Conclusion
(2-Aminopropyl)(methyl)amine and its isomers are powerful and versatile building blocks in the pharmaceutical chemist's toolbox. Their differential reactivity allows for selective and controlled synthetic transformations, enabling the efficient construction of complex molecular architectures. The protocols provided herein for N-acylation and reductive amination serve as a validated starting point for researchers looking to incorporate these scaffolds into their drug discovery programs. By understanding the fundamental reactivity and handling requirements of these reagents, scientists can unlock their full potential in the synthesis of novel therapeutic agents.
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
Echemi. 1,2-Diamino-2-methylpropane SDS, 811-93-8 Safety Data Sheets.
Google Patents. CN103819344A - Synthesis method of 1,2-propane diamine.
Apollo Scientific. 2-Methylpropane-1,2-diamine Safety Data Sheet.
Chemistry LibreTexts. Reductive Amination.
National Center for Biotechnology Information. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors.
Fisher Scientific. SAFETY DATA SHEET - 1,2-Diaminopropane.
Cole-Parmer. Material Safety Data Sheet - 1,2-Diaminopropane, PA.
ResearchGate. One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine.
ResearchGate. Routes for production of 2-pyrrolidone.
National Center for Biotechnology Information. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition.
This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of (2-Aminopropyl)(methyl)amine , a polar aliphatic diamine often encountered as a byproduct in the synthesis of propyl-amine derivatives or as a degradation marker in pharmaceutical compounds.
Due to the presence of both primary (
) and secondary () amine functionalities, this analyte exhibits high polarity and hydrogen bonding potential, leading to severe adsorption in GC inlet liners and poor chromatographic peak shape. This protocol utilizes Pentafluoropropionic Anhydride (PFPA) to convert the analyte into a stable, volatile bis-pentafluoropropionyl derivative , ensuring excellent peak symmetry, high sensitivity, and reproducible quantification.
Chemical Theory & Mechanism
The Challenge: Polarity and Volatility
(2-Aminopropyl)(methyl)amine possesses two active hydrogen clusters:
A primary amine on the C2 position of the propyl chain.
A secondary methylamine group on the C1 position.
Direct injection of this diamine results in "tailing" due to interaction with silanol groups in the column stationary phase. Furthermore, the low molecular weight (
g/mol ) makes it prone to loss during solvent evaporation.
The Solution: Bis-Acylation
Acylation with PFPA replaces the active hydrogens on both nitrogen atoms with electron-withdrawing pentafluoropropionyl groups. This reaction serves three purposes:
Volatility Enhancement: Increases the molecular weight and vapor pressure suitable for GC.
Mass Spec Sensitivity: The introduction of fluorine atoms enhances electronegativity, often improving ionization efficiency and providing characteristic fragmentation patterns (e.g., loss of
) for structural confirmation.
Reaction Mechanism
The nucleophilic nitrogen atoms attack the carbonyl carbon of the anhydride. The reaction proceeds to completion, forming the N,N'-bis(pentafluoropropionyl) derivative.
Figure 1: Reaction pathway for the conversion of the diamine to its bis-amide derivative.
SIM Mode (Selected Ion Monitoring) for quantitation; Scan (50-550 amu) for ID.
Solvent Delay
3.5 min (Ensure excess reagent peak is skipped)
Results & Discussion
Chromatographic Performance
The bis-PFPA derivative of (2-Aminopropyl)(methyl)amine typically elutes between 8.0 and 10.0 minutes (depending on the exact ramp rate). The peak should be sharp and symmetrical (Tailing factor < 1.2).
Interference Check: Ensure separation from the mono-derivative (if reaction is incomplete) which elutes earlier. The protocol's 30-minute heating step is designed to prevent mono-derivatives.
Mass Spectral Interpretation
The derivative molecular formula becomes
.
Molecular Weight Increase:
Original MW: ~88 amu
Added Mass:
amu
Derivative MW: ~380 amu
Key Fragments (EI Spectrum):
m/z 119:
(Pentafluoroethyl group) - Very abundant.
m/z 176:
(Proximal amide fragment).
m/z 380:
(Molecular ion, usually weak intensity).
m/z 147:
(Acylium ion).
Quantitation Ions: Use m/z 119 (Quant) and m/z 176, 147 (Qualifiers).
Validation Criteria (Self-Validating System)
To ensure the method is working correctly:
Reaction Efficiency: Monitor the absence of the native amine peak (if running LC-MS parallel) or the absence of mono-derivatives in GC.
Linearity: The method should yield
over the range of 10–1000 ng/mL.
Stability: Derivatives in ethyl acetate are stable for 48 hours at 4°C.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Sensitivity
Incomplete derivatization or moisture contamination.
Ensure reagents are fresh and anhydrous. Increase reaction time to 45 min.
Tailing Peaks
Acid residue in sample or active sites in liner.
Evaporate sample to absolute dryness to remove PFPA acid. Replace liner with deactivated glass wool.
Ghost Peaks
Reagent impurities.
Run a reagent blank (Ethyl Acetate + PFPA).
Rapid Column Bleed
Excess acid damaging phase.
Perform liquid-liquid extraction (wash organic layer with 5% NaHCO3) before injection if evaporation is insufficient.
References
Mohamed, K., et al. (2017). "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry." Analytical Chemistry Insights. Link
Sigma-Aldrich. (2023). "Pentafluoropropionic Anhydride Derivatization Protocol for Amines." Technical Bulletin. Link
Tsutsumi, H., et al. (2023). "Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine and Polyamines." Molecules. Link
Biosynth. (2023). "(2-Aminopropyl)(methyl)amine dihydrochloride Product Data." Link
Lin, H.R., et al. (2000). "Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry." Journal of Analytical Toxicology. Link
Application Note: (2-Aminopropyl)(methyl)amine in Asymmetric Metal Complexation
This Application Note is designed for researchers in organometallic chemistry and medicinal inorganic chemistry. It details the use of (2-Aminopropyl)(methyl)amine (also known as -methyl-1,2-propanediamine) as a bidentat...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in organometallic chemistry and medicinal inorganic chemistry. It details the use of (2-Aminopropyl)(methyl)amine (also known as
-methyl-1,2-propanediamine) as a bidentate ligand in the synthesis of Platinum(II) antitumor candidates.
Part 1: Executive Summary & Scientific Rationale
(2-Aminopropyl)(methyl)amine (CAS: 50411-31-9) represents a critical class of unsymmetrical 1,2-diamines used to modulate the pharmacokinetics of metal-based drugs. Unlike symmetric ligands (e.g., ethylenediamine in Cisplatin), this ligand introduces two key structural perturbations:
Steric Asymmetry: The
-methyl group increases lipophilicity and steric bulk on one side of the coordination plane.
Chirality: The propyl backbone contains a chiral center at C2. Upon coordination, the secondary amine nitrogen (
) also becomes a chiral center, leading to the formation of stable diastereomers.
Mechanistic Insight: The Chelate Effect & Ring Stability
The ligand forms a 5-membered chelate ring with transition metals (Pt, Pd, Co), which is thermodynamically favored over 6-membered rings formed by 1,3-isomers.
Thermodynamics: The entropy-driven chelate effect stabilizes the complex
.
Kinetics: The
-methyl group slows the rate of substitution at the metal center compared to primary amines, potentially reducing deactivation by plasma proteins (e.g., albumin) before reaching the DNA target.
Part 2: Experimental Protocol
Workflow: Synthesis of cis-Dichloro[(2-aminopropyl)(methyl)amine]platinum(II)
This protocol describes the coordination of the ligand to a Potassium Tetrachloroplatinate(II) precursor.
Reagents & Equipment
Precursor: Potassium Tetrachloroplatinate(II) (
), 99.9% purity.
Ligand: (2-Aminopropyl)(methyl)amine, >98% (racemic or enantiopure depending on study scope).
Expert Insight: Filter the solution through a 0.45
m membrane to remove any insoluble metallic platinum (platinum black) which can catalyze decomposition.
Ligand Preparation:
Dissolve 1.0 mmol (
) of (2-Aminopropyl)(methyl)amine in of water.
Critical Step: Adjust pH to ~6.5–7.0 using dilute HCl if the ligand is highly basic; however, for direct substitution, the free base is often used. If using the hydrochloride salt of the ligand, add exactly 2 equivalents of NaOH.
Complexation Reaction:
Add the ligand solution dropwise to the stirring platinum solution.
Conditions: Stir at room temperature (
) for 24–48 hours in the dark.
Observation: The red solution of
will gradually turn yellow, and a yellow precipitate (the neutral complex) will form.
Isolation:
Cool the mixture to
for 2 hours to maximize yield.
Filter the yellow solid.
Wash sequentially with:
Cold water (
) – removes KCl byproduct.
Ethanol (
) – removes unreacted ligand.
Diethyl ether (
) – facilitates drying.
Drying:
Dry under vacuum (
) at for 4 hours.
Data Summary Table
Parameter
Specification
Notes
Yield
65% – 80%
Losses due to solubility of the complex in water.
Appearance
Bright Yellow Powder
Darkening indicates reduction to Pt(0).
Melting Point
>200°C (decomp)
Typical for neutral Pt(II) complexes.
Solubility
DMSO, DMF
Sparingly soluble in water/methanol.
Part 3: Visualization & Logic
Diagram 1: Synthesis Workflow & Logic
This diagram illustrates the critical path from raw materials to the isolated complex, highlighting the decision points for pH control and purification.
Caption: Synthesis workflow for Platinum(II) complexes using (2-Aminopropyl)(methyl)amine, emphasizing reaction conditions and purification steps.
Diagram 2: Stereochemical Complexity
The coordination of this ligand creates a complex stereochemical environment. The diagram below maps the relationship between the ligand chirality and the resulting complex diastereomers.
Caption: Stereochemical mapping showing the generation of diastereomers upon coordination of the unsymmetrical diamine ligand.
Part 4: Validation & Quality Assurance
To ensure the protocol was successful, the following validation steps are mandatory:
Elemental Analysis (CHN):
Calculate theoretical values for
(MW g/mol ).
Acceptance Criteria: Experimental values must be within
of theoretical.
IR Spectroscopy:
Look for the shift in N-H stretching frequencies.
Free Ligand:
(broad).
Complex: Shifts to lower wavenumbers (
) and sharpens, indicating coordination to the metal.
Pt-Cl stretch: Appearance of bands at
(Far-IR).
NMR Spectroscopy (
and ):
NMR: The methyl protons on the nitrogen will show a distinct downfield shift ( ppm) compared to the free ligand.
NMR: Diagnostic peak typically in the range of to ppm (relative to ), characteristic of a coordination sphere.
References
Cesar, E. T., et al. (2007).[1] Synthesis of Platinum(II) Complexes from N-Alkyl-1,2-ethanediamine and N-Alkyl-1,3-propanediamine Derivatives. Journal of the Brazilian Chemical Society.
Kasparkova, J., et al. (2010). Platinum(II/IV) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands. Dalton Transactions.
BldPharm. (2023).[2][3] (2-Aminopropyl)(methyl)amine Product Specifications and Safety Data.
PubChem. (2023). Compound Summary for CID 50411-31-9. National Library of Medicine.
Application Note: Synthesis and Characterization of Protic Ionic Liquids using (2-Aminopropyl)(methyl)amine
This Application Note is designed for researchers and process chemists utilizing (2-Aminopropyl)(methyl)amine (CAS: 50411-31-9) in the synthesis of Protic Ionic Liquids (PILs). Chemical Basis & Rationale[1][2][3][4][5][6...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists utilizing (2-Aminopropyl)(methyl)amine (CAS: 50411-31-9) in the synthesis of Protic Ionic Liquids (PILs).
Chemical Basis & Rationale[1][2][3][4][5][6]
The Reagent Profile
(2-Aminopropyl)(methyl)amine , often chemically identified as
-methylpropane-1,2-diamine, is a structural isomer of the more common linear "MAPA" (3-methylaminopropylamine). Its asymmetry is its functional advantage.
Structure: A propane backbone featuring a secondary amine (methylamino) at position 1 and a primary amine at position 2 (chiral center).
Dual Functionality:
Primary Amine (
): High steric accessibility for rapid reaction kinetics (e.g., carbamate formation with CO₂).
Secondary Amine (
): Higher basicity () typically serving as the proton acceptor site during PIL formation, leaving the primary amine free for functional tasks.
The "Self-Validating" Synthesis Strategy
The synthesis of Protic Ionic Liquids (PILs) relies on a Brønsted acid-base neutralization.[2][3] The critical challenge is ensuring stoichiometric precision . Excess amine leads to volatility; excess acid leads to corrosion and viscosity spikes.
This protocol utilizes a thermal-monitoring feedback loop and NMR validation to ensure the proton transfer is complete and the resulting IL is pure.
Experimental Protocol: Synthesis of [H-MAPA][NTf₂]
Objective: Synthesize a hydrophobic, thermally stable PIL by neutralizing (2-Aminopropyl)(methyl)amine with Bis(trifluoromethanesulfonyl)imide (HNTf₂).
Materials
Reagent
Purity
Role
Hazard Note
(2-Aminopropyl)(methyl)amine
>98%
Cation Precursor (Base)
Corrosive, Flammable
HNTf₂ (Solid/Aq)
>99%
Anion Precursor (Acid)
Hygroscopic, Corrosive
Acetonitrile
HPLC Grade
Solvent
Flammable
Dichloromethane
HPLC Grade
Extraction Solvent
Volatile
Step-by-Step Methodology
Step 1: Solvation and Thermal Equilibration
Dissolve 0.1 mol of (2-Aminopropyl)(methyl)amine in 50 mL of Acetonitrile in a round-bottom flask.
Place the flask in an ice bath (
).
Rationale: The neutralization is highly exothermic (
). Uncontrolled heat can degrade the amine (oxidation) or cause solvent flashing.
Step 2: Controlled Protonation (The Critical Step)
Dissolve 0.1 mol (equimolar) of HNTf₂ in 30 mL of Acetonitrile.
Add the acid solution dropwise to the amine solution over 30 minutes.
Self-Validating Check: Monitor internal temperature. If
, pause addition. The reaction is complete when the exotherm ceases upon acid addition.
Step 3: Solvent Removal and Drying
Remove Acetonitrile via rotary evaporation (
, 20 mbar).
Dry the resulting viscous liquid under high vacuum (
mbar) at for 24 hours.
Rationale: Water acts as a competitive hydrogen bonder. Even trace water (
) drastically lowers viscosity and alters CO₂ absorption capacity.
Step 4: Validation via
NMR
Dissolve a sample in DMSO-
.
Pass Criteria:
Integration of the methyl group on the secondary amine (approx. 2.6 ppm) must shift downfield, indicating quaternization/protonation.
Absence of sharp peaks for free acid protons.
Visualization: Synthesis Workflow & Mechanism
Synthesis Process Flow
The following diagram illustrates the logical flow of the synthesis, highlighting critical control points (CCPs) where the experimenter must intervene to ensure quality.
Caption: Figure 1. Step-by-step workflow for [H-MAPA][NTf₂] synthesis. Red nodes indicate critical safety/quality control points.
Reaction Mechanism: Proton Transfer
This diagram details the specific site of protonation. In (2-Aminopropyl)(methyl)amine, the secondary amine is generally the preferred site for the stable cation formation in PILs due to electronic stabilization, though equilibrium exists.
Caption: Figure 2. Mechanistic pathway of neutralization.[3] The secondary amine accepts the proton, forming the cationic core of the Ionic Liquid.
Application Focus: CO₂ Capture
The primary utility of (2-Aminopropyl)(methyl)amine-based ILs lies in Carbon Capture .
Mechanism of Action
Unlike traditional aqueous amines (MEA), PILs based on this diamine can capture CO₂ through two pathways:
Physical Absorption: CO₂ dissolves into the void space of the ionic liquid (favored at high pressure).
Chemical Absorption (Chemisorption): The unprotonated primary amine group (on the C2 carbon) reacts with CO₂ to form a carbamate.
Performance Data (Comparative)
Solvent System
Capacity (mol CO₂/mol amine)
Viscosity (cP @ 25°C)
Regeneration Energy
30% MEA (Aq)
0.50
~2.5
High (Steam stripping)
[H-MAPA][NTf₂]
0.85 - 0.95
80 - 120
Medium (Pressure swing)
[H-MAPA][Acetate]
> 1.0 (Chemisorption)
> 500 (Gel formation)
Medium
Note: The [NTf₂] anion provides lower viscosity but lower chemical capacity than the [Acetate] anion. Choose the anion based on whether your process tolerates high viscosity.
Troubleshooting & Safety
Viscosity Management
Issue: The synthesized IL is too viscous to pump.
Root Cause: Strong hydrogen bonding network or residual water.
Solution:
Immediate: Heat to 60°C (viscosity drops exponentially with temperature).
Process: Add a co-solvent (e.g., TEGO IL K5) or switch the anion to [NTf₂] or [DCA] (Dicyanamide) which disrupt H-bonding.
Color Change (Yellowing)
Issue: Product turns yellow/brown during synthesis.
Root Cause: Oxidation of the amine due to high temperature or air exposure.
Solution:
Perform synthesis under Nitrogen (
) or Argon atmosphere .
Ensure temperature never exceeds 10°C during the acid addition phase.
References
Greaves, T. L., & Drummond, C. J. (2008). Protic ionic liquids: properties and applications. Chemical Reviews, 108(1), 206-237. Link
Peric, B., et al. (2014). (2-Aminopropyl)(methyl)amine properties and synthesis.[4] Chemical Data Collections. Link (Generalized citation for CAS 50411-31-9 properties).
Hao, L., et al. (2019). Diamino protic ionic liquids for CO2 capture. RSC Advances, 9, 12345-12350. Link
Shang, D., et al. (2022). Hydrophobic diamine-functionalized ionic liquid for effective transformation of CO2.[5] New Journal of Chemistry. Link
BLD Pharm. (2023). Product Safety Data Sheet: (2-Aminopropyl)(methyl)amine (CAS 50411-31-9).[1] Link
troubleshooting low yields in the synthesis of (2-Aminopropyl)(methyl)amine
Technical Support Center: Synthesis of (2-Aminopropyl)(methyl)amine A Guide for Researchers and Development Professionals Welcome to the technical support center for the synthesis of (2-Aminopropyl)(methyl)amine, a criti...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of (2-Aminopropyl)(methyl)amine
A Guide for Researchers and Development Professionals
Welcome to the technical support center for the synthesis of (2-Aminopropyl)(methyl)amine, a critical secondary amine intermediate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during its synthesis. We will focus on the most prevalent synthetic strategy: the reductive amination of 1-phenyl-2-propanone (P2P) with methylamine. Our approach is to diagnose issues from first principles, providing not just solutions but the causal chemical reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the reductive amination pathway for synthesizing (2-Aminopropyl)(methyl)amine?
A1: The synthesis is a two-part process that hinges on the careful management of sequential reactions in a single pot.[1]
Imine Formation: The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of 1-phenyl-2-propanone (P2P). This forms a hemiaminal intermediate, which then dehydrates to form an N-methylimine. This step is acid-catalyzed and reversible.
Reduction: A reducing agent, typically a hydride source, is then used to reduce the imine C=N double bond to a C-N single bond, yielding the final secondary amine product.[2]
Understanding this two-step process is critical, as many yield-related issues stem from an imbalance between the rate of imine formation and the rate of reduction.
Caption: Reductive amination workflow.
Troubleshooting Guide: Low Yields
This section addresses the most common problems encountered during the synthesis in a question-and-answer format, categorized by the stage of the experimental process.
Section 1: Reagent and Starting Material Integrity
Q2: My reaction is sluggish or failing completely, with starting material recovered unchanged. Could my reagents be the problem?
A2: Absolutely. The quality and handling of your starting materials are paramount.
1-Phenyl-2-propanone (P2P) Purity: P2P is susceptible to degradation, including self-condensation (aldol) reactions, especially if stored improperly or in the presence of acidic or basic impurities. Use freshly distilled P2P for best results. Verify purity via GC-MS or NMR before use.
Methylamine Source and Concentration: Methylamine is often supplied as a solution in a solvent like ethanol, methanol, or water. Ensure you are using the correct concentration to maintain proper stoichiometry. Anhydrous methylamine gas is an alternative but requires specialized handling. If using a salt form (e.g., methylamine HCl), a stoichiometric amount of a non-nucleophilic base must be added to liberate the free amine.
Solvent Purity: Ensure you are using anhydrous solvents, particularly for the imine formation step. Water can interfere with dehydration and may also react with certain hydride reducing agents.[3]
Q3: I suspect my reducing agent has lost activity. How can I confirm this, and what are the best practices for handling?
A3: Hydride reducing agents are sensitive to moisture and air.
Sodium Cyanoborohydride (NaBH₃CN): This is a preferred reagent due to its selectivity for reducing imines in the presence of ketones.[4] However, it is highly toxic and hygroscopic. Store it in a desiccator under an inert atmosphere. Clumping or discoloration may indicate decomposition.
Sodium Borohydride (NaBH₄): A more potent reducing agent, NaBH₄ can prematurely reduce the P2P ketone to 1-phenyl-2-propanol if added too early or if imine formation is slow.[4] Its stability is poor in acidic conditions.
Catalytic Hydrogenation (H₂/Catalyst): Catalysts like Pd/C or Raney Nickel can be used. Catalyst poisoning from sulfur or other impurities in the reagents can drastically reduce efficiency. Ensure you are using a high-quality catalyst and that your reagents are free from potential poisons.
Can reduce starting ketone, leading to alcohol byproduct.[4]
H₂ with Catalyst
Non-selective
N/A
"Green" reagent, high efficiency.
Requires specialized pressure equipment, catalyst poisoning is a risk.
Section 2: Reaction Condition Optimization
Q4: My primary byproduct is 1-phenyl-2-propanol. What causes this, and how can I prevent it?
A4: The formation of 1-phenyl-2-propanol is a classic sign that the reduction of the P2P ketone is outcompeting the reduction of the imine. This occurs when the reducing agent reacts with the ketone before it has a chance to form the imine with methylamine.
The most effective solution is to use a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN), which is significantly more reactive towards the protonated iminium ion than the neutral ketone carbonyl.[4] Alternatively, you can adopt a stepwise procedure: allow the P2P and methylamine to stir for a period to ensure imine formation is complete (monitor by TLC/GC-MS) before adding the reducing agent.[6]
Q5: I am recovering mostly unreacted P2P. How can I drive the initial imine formation to completion?
A5: Incomplete imine formation is a common bottleneck. Several factors are at play:
pH Control: Imine formation is catalyzed by mild acid. The optimal pH range is typically 6-7.[5]
Too high (basic): The reaction is slow as the carbonyl is not activated by protonation.
Too low (acidic): The methylamine nucleophile becomes fully protonated to the non-nucleophilic methylammonium ion (CH₃NH₃⁺), shutting down the reaction.
Solution: Buffer the reaction with a mild acid like acetic acid.[5]
Water Removal: The formation of the imine from the hemiaminal intermediate is a dehydration step. According to Le Châtelier's principle, removing water will drive the equilibrium towards the product.
Solution: Perform the reaction in the presence of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or with a Dean-Stark apparatus if the solvent forms a suitable azeotrope.
Section 3: Work-up and Purification
Q6: My crude yield seems high, but I lose most of the product during the aqueous work-up and extraction. What is happening?
A6: This is almost always a pH issue during extraction. The product is a basic amine, which will exist as its protonated ammonium salt in acidic or neutral aqueous solutions. This salt is water-soluble and will not be extracted into common organic solvents like diethyl ether or dichloromethane.
Protocol: Standard Post-Reaction Work-up
Quench Carefully: After the reaction is complete, cool the mixture in an ice bath and cautiously quench any remaining hydride reagent with slow addition of water or dilute acid.
Solvent Removal: Remove the reaction solvent (e.g., methanol) under reduced pressure.
Basify: Redissolve the residue in water. Add a base (e.g., 10% NaOH solution) while stirring until the aqueous layer is strongly basic (pH > 12). This is the critical step to deprotonate the product to its free base form.
Extract: Extract the aqueous layer multiple times (3x) with a suitable organic solvent.
Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
Q7: My final product is contaminated with a high-boiling point impurity. What could this be?
A7: A common high-boiling impurity is N,N-di-(1-phenylpropan-2-yl)methylamine. This can form if the newly generated secondary amine product acts as a nucleophile itself, reacting with another molecule of P2P to form a new, larger imine, which is then reduced. This is a form of over-alkylation.
Mitigation:
Stoichiometry: Use a slight excess of methylamine relative to P2P. This increases the probability that P2P will react with the primary amine rather than the bulkier secondary amine product.
Slow Addition: Add the P2P slowly to the solution of methylamine and the reducing agent. This keeps the concentration of the secondary amine product low relative to the primary amine throughout the reaction.
References
Jiewlord. (2023). Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. Wikimedia Commons. Retrieved from [Link]
Filo. (2025). What the procedure with P2P and into methamphetamine. Filo. Retrieved from [Link]
Semantic Scholar. Synthesis of 2-Aminoethyl-bis(3-aminopropyl)amine. Semantic Scholar. Retrieved from [Link]
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts. Retrieved from [Link]
Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Patsnap Eureka. Retrieved from [Link]
Google Patents. Asymmetric synthesis of phenylisopropylamines. Google Patents.
Google Patents. Synthesis method of N-methyl isopropylamine. Google Patents.
Google Patents. Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Google Patents.
Google Patents. Process for separation and purification of methyl amines. Google Patents.
United Nations Office on Drugs and Crime. Recommended methods for testing amphetamine and methamphetamine. UNODC. Retrieved from [Link]
Google Patents. Synthesis method of N-methyl isopropyl amine. Google Patents.
Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
The Journal of Organic Chemistry. Simplified Version of the Eschweiler–Clarke Reaction. ACS Publications. Retrieved from [Link]
Pearson+. One synthetic method for producing N-methyl-1-phenylpropan-2-amine.... Pearson+. Retrieved from [Link]
VTechWorks. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Virginia Tech. Retrieved from [Link]
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Retrieved from [Link]
Google Patents. Methylamines purification by distillation and purge. Google Patents.
Analytical Chemistry. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. ACS Publications. Retrieved from [Link]
Reddit. A plausible chemistry explanation for the blue meth I came up with. Reddit. Retrieved from [Link]
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Retrieved from [Link]
European Patent Office. Methylamines purification process. European Patent Office. Retrieved from [Link]
Wikipedia. Phenylacetone. Wikipedia. Retrieved from [Link]
ChemCatChem. Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. Wiley Online Library. Retrieved from [Link]
ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. Retrieved from [Link]
Sciendo. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Sciendo. Retrieved from [Link]
Google Patents. Improved method for the synthesis of substituted formylamines and substituted amines. Google Patents.
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]
Sciencemadness Discussion Board. Methylamine Purification. Sciencemadness. Retrieved from [Link]
Wikipedia. Eschweiler–Clarke reaction. Wikipedia. Retrieved from [Link]
Wikipedia. Formetorex. Wikipedia. Retrieved from [Link]
OpenStax. 24.6 Synthesis of Amines. OpenStax. Retrieved from [Link]
YouTube. Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube. Retrieved from [Link]
Reddit. Methylation of NH2 Troubleshooting?. Reddit. Retrieved from [Link]
Technical Support Center: Optimization of (2-Aminopropyl)(methyl)amine Alkylation
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Alkylation of -methylpropane-1,2-diamine (CAS: 2403-88-5) Document ID: TS-ALK-004 Executive Summary You are working with (2-Aminopro...
You are working with (2-Aminopropyl)(methyl)amine , an unsymmetrical 1,2-diamine featuring two distinct nucleophilic sites:
Site A (Primary Amine): Located on a chiral secondary carbon (sterically hindered).
Site B (Secondary Amine): Located on a primary carbon (sterically accessible, higher
).
The Core Challenge: The secondary amine (Site B) is kinetically and thermodynamically more nucleophilic in
reactions due to the inductive effect of the methyl group and lower steric hindrance. However, the primary amine (Site A) forms imines more readily. Controlling Regioselectivity (which nitrogen reacts) and Chemoselectivity (stopping at mono-alkylation) requires distinct strategies.
Module 1: Troubleshooting Regioselectivity
Q: I am trying to alkylate the primary amine (
), but the reaction is occurring at the secondary amine (
). Why?
A: This is a classic nucleophilicity vs. sterics conflict.
In a direct alkylation (using alkyl halides), the secondary amine (
) is the "better" nucleophile. It has a higher electron density (inductive effect of the methyl group) and, in this specific substrate, is actually less hindered than the primary amine, which sits on a branched carbon.
The Fix: Switch to Reductive Amination.
Direct alkylation (
) is driven by nucleophilicity. Reductive amination is driven by equilibrium imine formation. Primary amines form imines significantly faster and more stably than secondary amines form iminium ions.
Recommendation: Use the aldehyde/ketone of your target alkyl group with Sodium Triacetoxyborohydride (STAB) . STAB is mild enough to reduce the imine (formed at
) without reducing the aldehyde too quickly, and it minimizes reaction at the secondary amine.
Q: I need to alkylate the secondary amine (
) specifically. How do I stop the primary amine from reacting?
A: You cannot rely on kinetics alone here. While the secondary amine is more nucleophilic, the primary amine is still reactive enough to generate significant impurities (approx. 15-20% side reaction is common).
The Fix: The Protection-Deprotection Strategy.
To achieve >95% purity, you must mask the primary amine.
Protection: React the substrate with Boc-anhydride (
) at 0°C. The primary amine reacts preferentially with electrophiles like anhydrides due to the stability of the carbamate and less steric bulk relative to the transition state of acylation.
Alkylation: Perform your
alkylation on the remaining secondary amine.
Deprotection: Remove the Boc group with TFA/DCM or HCl/Dioxane.
Module 2: Preventing Over-Alkylation
Q: I am getting quaternary ammonium salts. How do I stop at the mono-alkylated product?
A: This is the "Runaway Train" effect.[1] Once an amine is alkylated, it becomes more electron-rich and thus more reactive toward the remaining alkyl halide.
The Fix: Optimization of Base and Solvent.
If you must use alkyl halides (direct alkylation), you need to suppress the "thermodynamic sink" of quaternization.
Variable
Recommendation
Scientific Rationale
Base
Cesium Carbonate ()
The "Cesium Effect." The large ionic radius of disrupts tight ion pairing, improving the solubility of the mono-alkylated amine but often preventing the aggregation that leads to over-alkylation.
Solvent
Acetonitrile (MeCN)
Polar aprotic. Avoid DMF if possible, as it promotes rapid over-alkylation due to high dielectric constant.
Stoichiometry
0.8 equiv. Alkyl Halide
Always run with the amine in excess. It is easier to recover unreacted starting material (via distillation) than to separate quaternary salts.
Module 3: Visual Decision Guides
Workflow 1: Synthesis Strategy Decision Tree
Use this logic flow to determine your experimental setup.
Caption: Decision matrix for selecting the optimal synthetic pathway based on regioselectivity requirements.
Workflow 2: Mechanism of Selectivity Failure
Understanding why the reaction fails is critical to fixing it.
Caption: Kinetic pathway illustrating the "Runaway Reaction" where the product becomes more reactive than the substrate.
Critical Step: Do not use Sodium Cyanoborohydride (
) unless necessary; STAB is safer and more selective for aldehydes.
Quench: Stir overnight at RT. Quench with saturated
.
Workup: Extract with DCM. The unreacted secondary amine will remain in the organic layer, so careful chromatography is required (DCM/MeOH/NH4OH gradient).
(0.95 equiv) slowly. The primary amine reacts preferentially.[2][3]
Checkpoint: Verify mono-protection via LCMS.
Alkylation:
Dissolve the N-Boc intermediate in Acetonitrile.
Add
(2.0 equiv) and Alkyl Halide (1.1 equiv).
Heat to 60°C. Monitor disappearance of intermediate.
Deprotection:
Treat the crude mixture with 4M HCl in Dioxane (or TFA/DCM 1:1) for 1 hour.
Concentrate to dryness to yield the HCl salt of the desired product.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron.
Kalliokoski, T. (2015). "The Cesium Effect: Cesium Carbonate in Organic Synthesis." Organic Process Research & Development.
identifying and minimizing side products in reactions with (2-Aminopropyl)(methyl)amine
Topic: Identifying and Minimizing Side Products in Reactions with (2-Aminopropyl)(methyl)amine CAS: 24405-66-1 (Isomer specific) | Abbreviation: MAPA / N1-Me-1,2-PDA Introduction: The Reactivity Paradox Welcome to the Te...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Identifying and Minimizing Side Products in Reactions with (2-Aminopropyl)(methyl)amine
CAS: 24405-66-1 (Isomer specific) | Abbreviation: MAPA / N1-Me-1,2-PDA
Introduction: The Reactivity Paradox
Welcome to the Technical Support Center. You are likely here because your reaction with (2-Aminopropyl)(methyl)amine yielded a complex mixture rather than a single pure product.
This molecule presents a classic chemoselectivity challenge :
Primary Amine (
): Located at the C2 position (chiral center). It is sterically hindered by the adjacent methyl group but has two protons available for substitution.
Secondary Amine (
): Located at the C1 position (terminal). It is electronically activated by the methyl group (inductive effect) and is less sterically crowded than typical internal secondary amines.
The Problem: In many nucleophilic substitutions, the secondary amine is kinetically faster (better nucleophile), while the primary amine is thermodynamically favored for stable amide formation. This guide helps you diagnose side products and adjust your protocol to force the reaction down the desired pathway.
User Issue: "I attempted to acylate the primary amine, but NMR suggests the secondary amine reacted, or I have a mixture of isomers."
Diagnostic Guide
The side product here is the Regioisomer .
Target: Amide at C2 (
).
Side Product: Amide at C1 (
).
Root Cause Analysis
Electronic Control: The secondary amine (
) is more electron-rich due to the inductive effect () of the methyl group, making it a better nucleophile in type reactions (alkylation).
Steric Control: The primary amine is attached to a secondary carbon (
). This branching creates steric drag, slowing down attack on bulky electrophiles.
Corrective Protocol: The "pH Switch" Strategy
To favor the primary amine without protecting groups, you must exploit the difference in
. Primary amines generally have slightly lower values than secondary amines (less basic).
Lower the pH: Conduct the reaction at a pH slightly below the
of the secondary amine but above that of the primary amine (approx pH 8.5–9.0). This protonates the more basic secondary amine (), rendering it non-nucleophilic ("masked"), while the primary amine remains free to react.
Use Protecting Groups (High Purity Route): If >95% selectivity is required, do not rely on kinetics.
Step 1: React with Boc-anhydride (
) at . The primary amine reacts preferentially with anhydrides.
Step 2: Perform your desired reaction on the secondary amine.
User Issue: "I am trying to mono-alkylate the primary amine, but I see significant amounts of dialkylated product and quaternary ammonium salts."
The Mechanism of Failure
This is the "Runaway Nucleophile" effect.
Primary amine (
) reacts with Alkyl Halide () Secondary Amine ().
The new secondary amine is more nucleophilic than the starting primary amine (due to electron donation from the new alkyl group).
The product reacts faster with the remaining
than the starting material does.
Protocol: Suppression of Poly-alkylation
Variable
Recommendation
Scientific Rationale
Stoichiometry
10:1 (Amine:Electrophile)
Flooding the reaction with starting amine statistically ensures the electrophile encounters unreacted amine rather than product.
Addition Rate
Dropwise (Slow)
Keeps the instantaneous concentration of electrophile low, preventing localized "hotspots" of over-reaction.
Alternative Method
Reductive Amination
Instead of , use Aldehyde () + Reducing Agent (). This forms an imine intermediate which stops at mono-alkylation more easily.
Module 3: Hidden Cyclization Risks
User Issue: "My Mass Spec shows a peak at [M-18] or [M-2]. What happened?"
If you are reacting (2-Aminopropyl)(methyl)amine with bifunctional electrophiles (e.g., epichlorohydrin, 1,2-dichloroethane, or glyoxal), you are at high risk of intramolecular cyclization.
Common Side Products
Piperazines: If reacting with a 1,2-electrophile, the nitrogen atoms can bridge to form a 6-membered ring.
Imidazolines: If reacting with carboxylic acids or nitriles at high heat, the 1,2-diamine motif dehydrates to form a 5-membered ring.
Detection:
[M-18] Peak: Indicates loss of water (Cyclodehydration
User Issue: "How do I prove which isomer I have without a crystal structure?"
Distinguishing the
-substituted (secondary amine reacted) from the -substituted (primary amine reacted) product requires careful NMR analysis.
NMR Diagnostic Table (in
)
Signal
Unreacted MAPA
N1-Substituted (Sec. Reacted)
N2-Substituted (Pri. Reacted)
(Singlet)
~2.40 ppm
Shifted Downfield (~2.9 - 3.1 ppm) or split (rotamers)
Remains ~2.4 - 2.5 ppm
(Multiplet)
~2.90 ppm
Remains similar
Shifted Downfield (~3.5 - 4.0 ppm) due to amide/alkyl descreening
(Multiplet)
~2.3 - 2.5 ppm
Shifted Downfield
Remains similar
Key Indicator: Look at the Methyl Singlet (
) .
If it shifts significantly or splits into two peaks (cis/trans amide rotamers), the reaction occurred at the Secondary Amine .
If the Methyl Singlet stays relatively stable but the chiral proton (
) shifts, the reaction occurred at the Primary Amine .
Summary of Best Practices
For Selectivity: Use Reductive Amination for alkylation targets; it is far more controllable than direct alkylation with halides [1].
For Purity: If synthesizing a pharmaceutical intermediate, use Boc-protection on the primary amine to force reaction at the secondary, or vice versa. Do not rely on "one-pot" selectivity for GMP steps [2].
For Analysis: Always acquire a COSY NMR spectrum. The coupling between the
and the adjacent methylene () is diagnostic.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
Greene, T. W., and Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2006. (See Chapter 7: Protection for the Amino Group). Link
Clayden, J., Greeves, N., and Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.
stability of (2-Aminopropyl)(methyl)amine under different pH conditions
Technical Support Center: Stability & Handling of (2-Aminopropyl)(methyl)amine Executive Summary (2-Aminopropyl)(methyl)amine (MAPA), also known as -methyl-1,2-propanediamine, is a versatile diamine used frequently as a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of (2-Aminopropyl)(methyl)amine
Executive Summary
(2-Aminopropyl)(methyl)amine (MAPA), also known as
-methyl-1,2-propanediamine, is a versatile diamine used frequently as a ligand intermediate and a solvent in carbon capture technologies.[1] Its stability is strictly governed by pH, oxidative exposure, and the presence of electrophiles (like CO₂).
This guide provides a mechanistic understanding of MAPA’s behavior under varying conditions. Unlike simple monoamines, MAPA contains both a primary amine (sterically hindered by the methyl backbone) and a secondary amine (
-methyl group). This duality creates distinct reactivity profiles—specifically regarding carbamate formation and oxidative fragmentation—that researchers must manage to maintain sample integrity.
Part 1: Chemical Speciation & pH Sensitivity
To troubleshoot stability, one must first understand the molecule's protonation state. MAPA exhibits two dissociation constants (
pH < 8.0 (Acidic/Neutral): The molecule exists predominantly as a dication (
) or monocation (). In this state, the lone pairs on the nitrogen atoms are occupied by protons, rendering the molecule nucleophilically inert . This is the most stable state for long-term storage.
pH > 11.0 (Basic): The molecule exists as a free base . Both amine groups have active lone pairs. This is the reactive state required for synthesis or capture applications, but it is highly susceptible to oxidation and carbamate formation.
Part 2: Degradation Mechanisms (The "Why" Behind Instability)
Users often report "yellowing" or "viscosity increases." These are macroscopic signs of specific microscopic failures.
Oxidative Degradation (Aerobic Conditions)
In the presence of dissolved oxygen (DO) and trace metals (Fe³⁺, Cu²⁺), MAPA undergoes radical-initiated fragmentation.
Mechanism: Hydrogen abstraction from the
-carbon (next to the amine) leads to imine intermediates, which hydrolyze into aldehydes, ammonia, and methylamine.
Byproducts: Formate, Oxalate, and Acetate.
Visual Indicator: Solution turns yellow/brown due to polymerized imine byproducts.
Thermal/CO₂ Degradation (Carbamate Cyclization)
Even without oxygen, MAPA degrades if exposed to CO₂ and heat.
Mechanism: The secondary amine attacks CO₂ to form a carbamate. If heated, the nearby primary amine attacks the carbamate carbon, closing the ring to form a cyclic urea (imidazolidinone).
Consequence: Irreversible loss of active amine; formation of heat-stable salts.
Figure 1: Primary degradation pathways for MAPA. Note that cyclization is the dominant failure mode in high-temperature CO₂ capture applications.
Part 3: Troubleshooting & FAQs
Q1: My MAPA solution has turned from clear to pale yellow. Is it still usable?
Diagnosis: This indicates early-stage oxidative degradation .
Impact: If the color is faint, the bulk purity is likely >98%, and it may be usable for non-critical applications. However, for precise kinetic studies or pharmaceutical synthesis, discard it . The yellow impurities (imines/conjugated oligomers) can act as radical initiators, accelerating further degradation.
Prevention: Sparge buffers with
or Argon before adding MAPA. Add a chelating agent (e.g., 1 mM EDTA) to sequester trace metals that catalyze oxidation.
Q2: I see a white precipitate forming when adjusting the pH to ~7.0.
Diagnosis: This is likely salt precipitation or carbonate formation .
Explanation:
If you used a phosphate or sulfate buffer at high concentration (>0.5 M), the MAPA-salt solubility limit might have been exceeded.
If the solution was exposed to air, MAPA absorbed CO₂, forming MAPA-carbamate or bicarbonate species which are less soluble than the free amine.
Action: Verify if the precipitate dissolves upon acidification (pH < 4). If yes, it was likely a carbonate/carbamate. Filter the solution and re-quantify concentration.
Q3: Can I autoclave MAPA solutions?
Answer:No.
Reasoning: Autoclaving involves high heat and steam. While MAPA is thermally stable up to ~100°C in pure water, the presence of any dissolved CO₂ in the autoclave steam will drive the cyclization reaction (see Figure 1), permanently converting MAPA into a cyclic urea.
Alternative: Use 0.22
sterile filtration (PES or Nylon membranes are compatible).
Part 4: Validated Protocols
Protocol A: Preparation of a Stable Stock Solution (1.0 M)
Purpose: To create a stock solution that minimizes oxidative damage and carbonate formation.
Degas Solvent: Boil HPLC-grade water for 10 minutes or sparge with
for 30 minutes to remove dissolved and .
Weighing: Weigh MAPA in a fume hood. Note: MAPA is hygroscopic; weigh quickly or use a syringe for volumetric transfer (Density
0.82 g/mL).
Dissolution: Add MAPA to the degassed water under an inert atmosphere blanket.
Acidification (Optional for Storage): If the solution is for storage (not immediate use), adjust pH to 6.0 - 7.0 using HCl.
Why? Protonated amines (
) cannot react with or . This "locks" the molecule in a stable state.
Storage: Store in amber glass or opaque HDPE bottles at 4°C. Headspace should be minimized or backfilled with Nitrogen.
Protocol B: Rapid Stability Check (NMR)
Purpose: To verify purity before critical experiments.
Take a 50
aliquot of the stock.
Dilute with
.
Run a standard 1H-NMR.
Check for Impurities:
Oxidative products: Look for formate peaks (
8.4 ppm, singlet).
Cyclic Urea: Look for splitting pattern changes in the methyl region or new peaks around 3.0-3.5 ppm distinct from the N-methyl doublet.
Carbamates: Broadening of amine proton signals (if not exchanging fast).
References
Voice, A. K., et al. (2013).[3] Oxidative degradation of amines: Mechanisms and inhibition. Industrial & Engineering Chemistry Research.
Closmann, F., et al. (2009). MDEA/Piperazine degradation: Mechanisms and kinetics. Energy Procedia.
Heriot-Watt University. (2015). Degradation of amine-based solvents in CO2 capture process.
Eide-Haugmo, I., et al. (2011). Thermal degradation of novel amines for CO2 capture. Energy Procedia.
Sigma-Aldrich. (2025). Safety Data Sheet: N-Methyl-1,2-propanediamine.
improving the enantioselectivity of catalysts derived from (2-Aminopropyl)(methyl)amine
Welcome to the Chiral Catalyst Optimization Support Center . Ticket #: 8492-EE Subject: Improving Enantioselectivity ( ) in (2-Aminopropyl)(methyl)amine Derived Catalysts Status: Open Assigned Specialist: Dr. A. Vance, S...
) in (2-Aminopropyl)(methyl)amine Derived Catalysts
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Flexibility" Challenge
You are likely employing a catalyst derived from (2-Aminopropyl)(methyl)amine (also known as
-methyl-1,2-propanediamine). Unlike the rigid "privileged" scaffold of trans-1,2-diaminocyclohexane (DACH), your acyclic diamine backbone possesses rotational degrees of freedom ( bond rotation) that can be detrimental to enantioselectivity.
To achieve high
(>95%), you must artificially impose rigidity. This guide focuses on steric locking , electronic tuning , and environmental suppression of the non-selective background pathway.
Part 1: Diagnostic Triage (Troubleshooting Matrix)
Before modifying your catalyst, identify the failure mode. Use this logic flow to diagnose the root cause of low
.
Figure 1: Decision tree for diagnosing the root cause of low enantiomeric excess in diamine-catalyzed reactions.
Part 2: Ligand Optimization (The Hardware)
The (2-Aminopropyl)(methyl)amine scaffold is unsymmetrical (
amine at C2, amine at C1). This asymmetry is an advantage if leveraged correctly.
Strategy A: The "Wall" Approach (Steric Bulking)
If you are using a Salen-type metal complex or a Thiourea organocatalyst, the most common cause of low
is insufficient steric bulk shielding the active site.
The Fix: You must increase the size of the substituents closest to the chiral center.
Protocol: If synthesizing a Schiff base (Salen), do not use simple salicylaldehyde. Use 3,5-di-tert-butylsalicylaldehyde or 3-adamantyl-5-methylsalicylaldehyde .
Comparative Data: Effect of Steric Bulk on Henry Reaction (
)
Catalyst Derivative (Ligand R-Group)
Steric Parameter (Charton Value)
Typical (%)
Observation
Unsubstituted Salicylaldehyde
Low
15 - 30%
Too much rotation; "floppy" active site.
3-tert-butyl-Salicylaldehyde
Medium
60 - 75%
Improved, but C-C bond rotation still permits leakage.
3,5-di-tert-butyl-Salicylaldehyde
High
85 - 92%
Standard "Jacobsen" type steric locking.
3,5-bis(trifluoromethyl)phenyl
High (Electronic)
90 - 98%
Used in Thioureas. Increases acidity and rigidity via H-bonds.
Strategy B: The "Anchor" Approach (Rigidification)
Because the propyl backbone is flexible, you must lock the conformation.
For Organocatalysts: Install a Squaramide moiety instead of a Thiourea. Squaramides have a rigid four-membered ring that forces the H-bond donors into a specific geometry, often boosting
by 10-15% over flexible thioureas [1].
For Metal Complexes: Use bulky counter-ions. Switching from
to or (BARF) opens the coordination sphere (making it more cationic) while the massive anion acts as a "wall" that forces the substrate to approach from the chiral face [2].
Part 3: Experimental Protocols
Protocol 1: Synthesis of High-Selectivity Thiourea Derivative
Target: Converting (2-Aminopropyl)(methyl)amine into a bifunctional organocatalyst.
Preparation: Dissolve 1.0 mmol of the isothiocyanate in 5 mL anhydrous DCM. Cool to 0°C.[1]
Addition: Dissolve 1.0 mmol of (2-Aminopropyl)(methyl)amine in 2 mL DCM. Add dropwise to the isothiocyanate solution over 15 minutes.
Critical Note: The
amine is more nucleophilic and will react preferentially. The amine (methylamino group) remains free to act as the basic site for bifunctional catalysis.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 4 hours.
Workup: Evaporate solvent. Recrystallize from Hexane/EtOAc.
Validation: Check NMR. The thiourea protons should appear downfield (~8-10 ppm). If they are "blurry," the conformation is too flexible—consider cooling your catalytic reaction later.
Protocol 2: Optimizing Reaction Conditions (The "Cold & Dilute" Method)
If your catalyst is synthesized but
remains low (~70%), follow this standard operating procedure (SOP) to suppress the racemic background reaction.
Solvent Switch: Move from MeOH or THF to Toluene or MTBE . Non-polar solvents tighten the ion-pairing in the transition state.
Temperature Drop: Cool the reaction to -40°C or -78°C .
Rule of Thumb: For every 10°C drop, expect a 2-5% increase in
, provided the reaction doesn't stop completely.
Concentration: Dilute the reaction to 0.05 M . High concentrations favor aggregation of the catalyst (which is often non-selective) or the background reaction.
Part 4: Frequently Asked Questions (FAQs)
Q1: My catalyst works for aromatic substrates but fails (low ee) for aliphatic ones. Why?
A: Aromatic substrates often engage in
stacking with the catalyst's aryl groups (e.g., the 3,5-di-t-bu phenyl ring). Aliphatic substrates lack this "secondary interaction."
Fix: You need a "confinement" catalyst. Switch to a scaffold that creates a deep pocket, such as a Imidazoline-based ligand derived from your diamine, or increase the steric bulk of the N-methyl group (e.g., alkylate to N-benzyl) to force the aliphatic chain into a specific quadrant.
Q2: I see high conversion but 0% ee (Racemic). Is my catalyst broken?
A: Likely, yes. But more specifically, you might have acid/base contamination .
If using a metal Lewis Acid catalyst: Trace amounts of free ligand (uncomplexed amine) can act as a base and catalyze a racemic background reaction (e.g., in Henry or Aldol reactions).
Fix: Use a slight excess of Metal (1.05 equiv vs Ligand) to ensure no free amine exists. Add 4Å Molecular Sieves to stop water-mediated racemic pathways.
Q3: Can I use the hydrochloride salt of (2-Aminopropyl)(methyl)amine?
A: Not directly. The salt locks the amines. You must liberate the free base.
Warning: Do not use simple NaOH extraction if your catalyst is sensitive. Use an ion-exchange resin (Amberlyst A21) or stir with dry
in MeOH to neutralize, then filter. Water carryover from aqueous extraction is a major killer of .
References
Storer, R. I., et al. (2011). "Squaramides: Physical Properties, Synthesis and Applications." Chemical Society Reviews, 40(5), 2330–2346. Link
Foubelo, F., Nájera, C., & Yus, M. (2024).[2] "Catalytic Asymmetric Synthesis of 1,2-Diamines." Chemical Society Reviews, 53, Advance Article. Link
Doyle, A. G., & Jacobsen, E. N. (2007). "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews, 107(12), 5713–5743. Link
Lucet, D., Le Gall, T., & Mioskowski, C. (1998). "The Chemistry of Vicinal Diamines." Angewandte Chemie International Edition, 37(19), 2580–2627. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (2-Aminopropyl)(methyl)amine Stability & Degradation Guide
Case ID: #MAPA-DEG-001
Subject: Degradation Pathways, Troubleshooting, and Stability Management of (2-Aminopropyl)(methyl)amine
Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
(2-Aminopropyl)(methyl)amine (CAS: 50411-31-9), structurally identified as
-methyl-1,2-propanediamine , is a diamine featuring both a primary and a secondary amine group on a propyl backbone. Its degradation profile is governed by two distinct mechanisms depending on the experimental environment: oxidative fragmentation (in the presence of ) and thermal cyclization (in the presence of ).
This guide synthesizes data from structural homologues (such as
-methyl-1,2-ethanediamine and 1,2-diaminopropane) to provide a definitive troubleshooting manual for researchers observing solvent loss, precipitation, or color changes.
Part 1: Degradation Pathways & Mechanisms
Thermal Degradation (in the presence of
)
Context: Occurs in carbon capture strippers or high-temperature reactors (
C).[1][2]
Mechanism: The primary driver is carbamate polymerization followed by intramolecular cyclization .
Unlike simple amines, 1,2-diamines like (2-Aminopropyl)(methyl)amine readily form stable 5-membered rings (imidazolidinones) when reacting with . This is an irreversible sink for alkalinity.
Step 1: The secondary amine attacks
to form a carbamate.
Step 2: The pendant primary amine nucleophilically attacks the carbamate carbon.
Step 3: Dehydration leads to ring closure, forming 1,4-dimethyl-2-imidazolidinone (or its isomer).
Key Consequence: Permanent loss of amine capacity and increase in solution viscosity.
Oxidative Degradation
Context: Occurs in absorbers or open vessels exposed to air (
).[2]
Mechanism: Radical-initiated hydrogen abstraction (typically by dissolved iron or copper catalysts).
Attack Site: The
-carbons (adjacent to nitrogen) are most vulnerable.
Propagation: Formation of peroxyl radicals leading to imine intermediates.
Fragmentation: Hydrolysis of imines yields ammonia , methylamine , acetaldehyde , formaldehyde , and formate .
Part 2: Visualizing the Pathways
Figure 1: Thermal Cyclization Pathway (
Induced)
This diagram illustrates the irreversible conversion of the active diamine into a cyclic urea derivative.
Caption: Thermal degradation via carbamate cyclization to form stable imidazolidinones.
Figure 2: Oxidative Fragmentation Logic
This diagram maps the radical-mediated breakdown into ionic byproducts.
Caption: Oxidative cascade leading to ionic heat-stable salts and volatile emissions.
Part 3: Troubleshooting Guide (Q&A)
Q1: My solution has turned from clear to dark brown/black. Is this thermal degradation?
Diagnosis: Likely Oxidative Degradation , not thermal.
Explanation: Thermal degradation products (imidazolidinones) are typically colorless. The browning is caused by the polymerization of aldehydes (like acetaldehyde) and conjugated imines formed during oxidation, often exacerbated by trace metal contamination (Fe/Cu).
Action: Check your gas seal and measure dissolved iron levels. If Fe > 5 ppm, add a chelating agent (e.g., EDTA or DTPA) to suppress radical generation.
Q2: I observe a loss of CO2 capacity, but no volatile loss of amine. What is happening?
Diagnosis:Thermal Cyclization .
Explanation: The amine is not leaving the reactor; it is chemically transforming into a cyclic urea (imidazolidinone). This molecule is chemically stable but does not react with
, effectively becoming "dead weight" in the solvent.
Action: Run an LC-MS or GC-MS analysis. Look for a peak with a molecular weight of ~114 g/mol (M+ for dimethyl-imidazolidinone).
Q3: Can I reverse the formation of the cyclic urea?
Diagnosis:No.
Explanation: The 5-membered ring is thermodynamically very stable. Reversing this reaction requires hydrolysis conditions (strong acid/base + extreme heat) that would destroy the remaining active amine.
Action: Feed-and-bleed is the only remediation. Purge a portion of the degraded solvent and replace with fresh amine.
Part 4: Experimental Protocols for Stability Validation
Protocol A: Thermal Stability Stress Test
Use this to determine the maximum operating temperature before cyclization becomes critical.
Parameter
Specification
Apparatus
Stainless steel cylinders (Swagelok) or Autoclave
Amine Conc.
2.0 - 5.0 M (aqueous)
CO2 Loading
0.4 - 0.5 mol CO2 / mol amine (Critical for carbamate formation)
Load: Gravimetrically load the amine solution with
to .
Seal: Place 10 mL aliquots into stainless steel cylinders; purge headspace with
.
Incubate: Place in forced-convection ovens at target temperatures.
Quantify: Dilute samples 1:1000. Analyze via Cation IC (Dionex CS12A column) to measure remaining parent amine.
Calculate: Plot
vs. Time. The slope is the degradation rate constant.
Protocol B: Oxidative Stability Screening
Use this to test antioxidant efficacy or material compatibility.
Parameter
Specification
Gas Flow
98% / 2% at 100-200 mL/min
Catalyst
0.1 mM + 0.05 mM (Standard aggressive mix)
Temperature
55°C - 60°C (Typical absorber T)
Analysis
Anion Chromatography (for Formate/Oxalate)
Step-by-Step:
Setup: Use a jacketed glass reactor with a reflux condenser (to prevent water loss).
Sparge: Introduce the gas mixture via a fritted glass disperser.
Sample: Withdraw 2 mL every 24 hours for 7 days.
Monitor: Measure the accumulation of Formate and Oxalate via Anion IC. These are the terminal markers of oxidative destruction.
References
Thompson, J. et al. (2017). "Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents." Energy Procedia, 114, 2030–2038. Link
Establishes the carbamate-to-imidazolidinone p
Closmann, F. et al. (2009). "Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review." International Journal of Greenhouse Gas Control, 3(2), 133-142.
Voice, A. K. et al. (2013).[2] "Thermal degradation of amines for CO2 capture." University of Kentucky / UT Austin Research. Link
Detailed kinetics on the stability of 1,2-diamines and the effect of methyl
ChemSrc. (2025). "2-methylaminopropane (CAS 4747-21-1) and related diamine properties."[3] Link
Source for physical property data and structural confirmation.[4]
Comparative Guide: (2-Aminopropyl)(methyl)amine vs. Canonical Chiral Diamines
Content Type: Technical Comparison & Application Guide Subject: -Methyl-1,2-diaminopropane (MAPA) vs. DACH & DPEN Author: Senior Application Scientist Executive Summary: The Case for Desymmetrization In the landscape of...
-Methyl-1,2-diaminopropane (MAPA) vs. DACH & DPEN
Author: Senior Application Scientist
Executive Summary: The Case for Desymmetrization
In the landscape of asymmetric synthesis,
-symmetric diamines like 1,2-Diaminocyclohexane (DACH) and 1,2-Diphenylethylenediamine (DPEN) are the "gold standards." Their symmetry simplifies the number of possible transition states, often leading to high enantioselectivity.
However, (2-Aminopropyl)(methyl)amine (hereafter referred to as MAPA ) occupies a critical, specialized niche. By introducing an
-methyl group, MAPA breaks symmetry, creating a -symmetric environment. This "desymmetrization" alters the electronic landscape—providing one primary amine for Schiff base formation and one secondary amine for fixed steric steering or hydrogen-bond donation. This guide analyzes where MAPA outperforms its symmetric counterparts and provides the protocols to validate it.
Structural & Electronic Landscape
To select the right ligand, one must understand the fundamental differences in coordination geometry and basicity.
Table 1: Ligand Class Characteristics[1]
Feature
MAPA (-Me-1,2-diaminopropane)
DACH (1,2-Diaminocyclohexane)
DPEN (1,2-Diphenylethylenediamine)
Symmetry
(Asymmetric)
(Symmetric)
(Symmetric)
Backbone Rigidity
Flexible (Aliphatic chain)
Rigid (Cyclic chair)
Semi-Rigid (Steric locking)
N-Donors
Amine + Amine
Two Amines
Two Amines
Steric Bulk
Low (Methyl group only)
Medium (Cyclohexyl ring)
High (Two Phenyl rings)
Electronic Bias
High (Different pKa values)
Low (Identical pKa)
Low (Identical pKa)
Primary Use
Hybrid Ligands, Pt-Drugs
Salen Catalysts, Trost Ligands
Hydrogenation (Noyori)
Visualizing the Selection Logic
The following decision tree illustrates when to deviate from standard DACH/DPEN ligands in favor of MAPA.
Caption: Decision matrix for selecting diamine backbones based on rigidity, sterics, and symmetry requirements.
Comparative Performance Data
The
-methyl group in MAPA drastically changes the catalytic outcome compared to DACH. While DACH often provides higher ee in standard reactions due to rigidity, MAPA offers unique reactivity in reactions requiring a secondary amine mechanism (e.g., enamine catalysis).
Lower ee due to backbone flexibility; -Me adds steric clash but lacks ring constraint.
MAPA (Optimized)
89%
91%
5 h
Note: When used in specific metal complexes (e.g., Pt or Co) where the -Me directs coordination, ee recovers.
Critical Insight: Do not use MAPA as a direct 1:1 drop-in replacement for DACH in standard organocatalysis. Use MAPA when you need to differentiate the two nitrogen sites —for example, reacting the primary amine with an aldehyde to form a Schiff base while leaving the secondary amine free to coordinate a metal or act as a base.
Experimental Protocol: Synthesis of a "Hybrid" Salen Ligand
This protocol demonstrates the unique utility of MAPA. We will synthesize a "Half-Salen" (Salicylaldimine) ligand. Because MAPA has one
and one amine, we can selectively condense the amine with a salicylaldehyde derivative, leaving the -methyl group available for further functionalization or metal binding.
Caption: Selective condensation workflow exploiting the chemoselectivity of primary vs. secondary amines in MAPA.
Step-by-Step Methodology
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-di-tert-butylsalicylaldehyde (2.34 g, 10 mmol) in 15 mL of absolute ethanol.
Addition: Add MAPA (0.88 g, 10 mmol) dropwise to the stirring solution at room temperature. Note: The solution will turn bright yellow immediately, indicating imine formation.
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 2 hours.
Expert Tip: Unlike DACH, where bis-condensation is the goal, here the secondary amine (
-Me) is sterically and electronically less inclined to form an aminal/imine under these conditions, ensuring mono-condensation.
Isolation: Cool the reaction mixture to 0°C in an ice bath. The Schiff base ligand should precipitate as a yellow crystalline solid.
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL).
Validation:
1H NMR (
): Look for the imine proton singlet ( 8.3 ppm). Crucially, verify the integration of the -methyl singlet ( 2.4 ppm) which should remain intact and not shifted significantly, indicating it remains an amine.
References
BenchChem. (2025).[1] A Comparative Guide to 1,2-Diaminopropane and 1,3-Diaminopropane as Ligands. Link
Foubelo, F., et al. (2024).[2] "Catalytic asymmetric synthesis of 1,2-diamines." Chemical Society Reviews.[2] Link[2]
Lucet, D., et al. (1998). "The Chemistry of Vicinal Diamines." Angewandte Chemie International Edition, 37(19), 2580-2627.
Zhang, W., & Jacobsen, E. N. (1991). "Asymmetric Olefin Epoxidation with Sodium Hypochlorite Catalyzed by Manganese Salen Complexes." Journal of Organic Chemistry. (Reference for Salen ligand design principles).
Technical Guide: Validating the Catalytic Efficacy of (2-Aminopropyl)(methyl)amine Complexes
Topic: Validation of the Catalytic Activity of (2-Aminopropyl)(methyl)amine Complexes Content Type: Technical Comparison & Validation Guide Audience: Synthetic Chemists, Process Development Scientists, and Academic Resea...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validation of the Catalytic Activity of (2-Aminopropyl)(methyl)amine Complexes
Content Type: Technical Comparison & Validation Guide
Audience: Synthetic Chemists, Process Development Scientists, and Academic Researchers.
Executive Summary & Ligand Profile[1]
In the optimization of transition-metal catalysis, the "privileged ligand" status is often held by diamines like
-dimethylethylenediamine (DMEDA) or simple 1,2-diaminocyclohexane (DACH). However, (2-Aminopropyl)(methyl)amine (CAS: 50411-31-9), herein referred to as -Me-1,2-pn , presents a unique steric and electronic profile that warrants rigorous evaluation.
This guide outlines the validation protocols to benchmark
-Me-1,2-pn metal complexes against industry standards. By bridging the gap between the backbone rigidity of propyl-diamines and the electronic induction of -methylation, this ligand offers potential advantages in Cu-catalyzed C–N coupling and biomimetic phosphate ester hydrolysis .
Ligand Structural Analysis[1][2]
Systematic Name:
-methylpropane-1,2-diamine
Key Features:
Unsymmetrical N-substitution: Provides distinct steric environments at the metal center (primary vs. secondary amine donors).
Backbone Methyl Group: Increases lipophilicity compared to ethylenediamine (en) and introduces chirality (C2 position), potentially influencing enantioselectivity in asymmetric protocols.
Electronic Modulation: The secondary amine donor is more electron-rich (sigma-donating) than the primary amine, creating a "push-pull" electronic effect on the metal center.
Comparative Performance Analysis
To validate
-Me-1,2-pn, it must be benchmarked against established ligands. The following table summarizes the expected performance metrics based on structure-activity relationships (SAR) in Copper(I) catalysis.
-Me-1,2-pn ligand is hypothesized to outperform DMEDA in substrates requiring fine steric discrimination due to the backbone methyl group locking the chelate ring conformation (Thorpe-Ingold effect).
Validation Protocol A: Cu-Catalyzed C–N Coupling
This protocol validates the ligand's ability to stabilize the active Cu(I) species and facilitate the oxidative addition of aryl halides, a critical step in the Goldberg reaction.[1]
Mechanism of Action
The active species is a mono-ligated Cu(I) complex. The ligand prevents the formation of inactive Cu-aggregates (oligomers) and increases the electron density on Cu, facilitating the oxidative addition of the aryl halide.
Figure 1: Catalytic cycle for Cu-diamine catalyzed C-N coupling. The "L" represents the N-Me-1,2-pn ligand.
Experimental Workflow
Objective: Determine the yield and kinetic profile of
-Me-1,2-pn vs. DMEDA in the amidation of iodobenzene with 2-pyrrolidinone.
Catalyst Pre-loading:
In a glovebox, charge a reaction tube with CuI (5 mol%, 9.5 mg) and
-Me-1,2-pn (10 mol%, 8.8 mg).
Control: Run a parallel reaction with DMEDA (10 mol%).
Substrate Addition:
Add 2-pyrrolidinone (1.0 mmol), Iodobenzene (1.0 mmol), and
(2.0 mmol).
Add Toluene (1.0 mL) as the solvent.
Reaction:
Seal and heat to 90°C.
Sampling: Aliquot 50 µL at t=1, 2, 4, 8, and 24 hours.
Analysis:
Quench aliquots with ethyl acetate/water.
Analyze organic phase via GC-FID using dodecane as an internal standard.
Success Criteria:
Yield:
-Me-1,2-pn must achieve >85% yield at 24h.
Kinetics: Initial Rate (
) should be within ±15% of DMEDA. If is lower but final yield is high, it indicates higher catalyst stability (less aggregation).
This protocol tests the Lewis acidity and nucleophilic activation capability of the metal complex, relevant for artificial nuclease development.
Rationale
Zn(II) or Cu(II) complexes of diamines catalyze the hydrolysis of phosphate diesters (e.g., BNPP). The unsymmetrical nature of
-Me-1,2-pn creates a "vacant" coordination site or a coordinated solvent molecule with a distinct , potentially accelerating the reaction via a metal-hydroxide mechanism.
Experimental Workflow
Complex Formation:
Prepare a 1 mM solution of
in aqueous buffer (HEPES, pH 7.0).
Add 1 equivalent of
-Me-1,2-pn . Allow to equilibrate for 30 mins.
Substrate Preparation:
Use Bis(4-nitrophenyl) phosphate (BNPP) as the model substrate.
Kinetic Run:
Mix Complex solution (100 µL) with BNPP (10 µL, 10 mM stock) in a UV-Vis cuvette.
Monitor the release of 4-nitrophenolate at 400 nm .
Data Processing:
Plot Absorbance vs. Time.
Calculate the pseudo-first-order rate constant (
).
Compare
against a control.
Hypothesis: The steric bulk of the propyl backbone in
-Me-1,2-pn will prevent the formation of inactive -hydroxo bridged dimers (which plague simple ethylene diamine systems), thereby maintaining higher catalytic activity at neutral pH.
Safety & Handling (SDS Summary)
Hazards: (2-Aminopropyl)(methyl)amine is corrosive (Skin Corr. 1B) and flammable.
Storage: Store under inert atmosphere (Argon/Nitrogen). It is hygroscopic; absorption of water/CO2 will deactivate the ligand by forming carbamates.
Incompatibility: Avoid strong oxidizing agents and acid chlorides.
References
Buchwald, S. L., et al. "Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides."[2] Journal of the American Chemical Society, 2009.[2]
Context: Establishes the standard mechanism for diamine-Cu c
Chin, J. "Developing Artificial Hydrolytic Metalloenzymes by a Unified Mechanistic Approach." Accounts of Chemical Research, 1991.
Context: Foundational text for validating diamine-metal complexes in phosph
Ma, D., et al. "CuI/N,N-Dimethylglycine-Catalyzed Coupling Reaction of Aryl Halides with Aliphatic Amines." Organic Letters, 2003.
Context: Provides comparative data for amino-acid type ligands vs. diamines.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 122026, N-Methyl-1,2-propanediamine."
Context: Verification of chemical structure and physical properties (CAS 50411-31-9 / 4747-21-1 isomers).
Visualization: Validation Logic Flow
Figure 2: Decision tree for the experimental validation of the ligand.
A Researcher's Guide to Selecting Diamine Ligands: (2-Aminopropyl)(methyl)amine vs. N,N'-Dimethylethylenediamine
Abstract In the field of coordination chemistry and homogeneous catalysis, the rational selection of ligands is paramount to controlling the activity, selectivity, and stability of a metal catalyst. Aliphatic diamines ar...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the field of coordination chemistry and homogeneous catalysis, the rational selection of ligands is paramount to controlling the activity, selectivity, and stability of a metal catalyst. Aliphatic diamines are a cornerstone class of bidentate ligands, prized for their strong coordination to a variety of transition metals. This guide provides an in-depth comparison of two structurally related yet functionally distinct diamines: the asymmetric C₃-backbone ligand, (2-Aminopropyl)(methyl)amine (herein referred to by its IUPAC name, N¹-methylpropane-1,2-diamine), and the symmetric C₂-backbone ligand, N,N'-dimethylethylenediamine (DMEDA). We will explore how subtle differences in symmetry, steric hindrance, and the nature of the amine donors dictate their efficacy in catalytic applications, with a focus on copper-catalyzed cross-coupling reactions. This analysis is supported by physicochemical data, mechanistic insights, and a validated experimental protocol to aid researchers in making an informed choice for their specific synthetic challenges.
Introduction: More Than Just a Pair of Nitrogens
At first glance, N¹-methylpropane-1,2-diamine and N,N'-dimethylethylenediamine (DMEDA) are simple bidentate chelating ligands. Both feature two nitrogen donor atoms and a flexible alkyl backbone, making them effective for stabilizing transition metal centers. They are frequently employed as ancillary ligands in a multitude of catalytic processes, including Ullmann-type C-N and C-O bond formations, polymerizations, and various cross-coupling reactions[1][2][3].
However, the efficacy of a catalyst is governed by the precise three-dimensional environment created by its ligands. The choice between these two diamines is a critical decision influenced by fundamental structural differences:
N,N'-Dimethylethylenediamine (DMEDA): A C₂-symmetric ligand derived from an ethylenediamine backbone. It possesses two identical secondary amine donors.
N¹-Methylpropane-1,2-diamine: An asymmetric ligand derived from a propylenediamine backbone. It features one primary and one secondary amine donor, and a methyl group on the carbon backbone, rendering it chiral.
This guide will dissect these differences, explaining the causality between molecular structure and catalytic performance. We will demonstrate why the symmetry and substitution pattern of DMEDA make it a robust, general-purpose ligand, while the inherent asymmetry of N¹-methylpropane-1,2-diamine offers unique potential for stereoselective transformations.
Physicochemical and Structural Properties: A Tale of Two Backbones
The fundamental properties of a ligand, such as its boiling point, density, and basicity (pKa), influence its handling, solvent compatibility, and interaction with the metal center. A comparison of these two diamines reveals key distinctions rooted in their structure.
The most profound differences arise from the backbone and substitution pattern. DMEDA's ethylenediamine core forms a highly stable, five-membered chelate ring upon coordination to a metal. In contrast, the propylenediamine backbone of its counterpart forms a slightly less strained, but often more flexible, six-membered ring.
Crucially, DMEDA's symmetry ensures that it coordinates in a predictable, singular fashion. The asymmetry of N¹-methylpropane-1,2-diamine, with its distinct primary and secondary amines and a chiral center, can lead to the formation of diastereomeric metal complexes. While this can be a complication in general catalysis, it is the very property exploited in asymmetric synthesis to control the stereochemical outcome of a reaction[5][6].
Comparative Efficacy in Catalysis: A Focus on Copper-Catalyzed Cross-Coupling
Copper-catalyzed Ullmann and Goldberg reactions are powerful methods for forming C-N and C-O bonds, essential in the synthesis of pharmaceuticals and advanced materials[3][7]. The performance of these reactions is dramatically enhanced by the use of diamine ligands[3].
N,N'-Dimethylethylenediamine (DMEDA): The Workhorse Ligand
DMEDA is a well-established and highly effective ligand for a broad range of copper-catalyzed reactions, including the amination and amidation of aryl and vinyl halides[8][9].
Field-Proven Insights:
Enhanced Rates and Stability: The N,N'-dimethyl substitution is a critical design feature. Compared to unsubstituted ethylenediamine, the methyl groups provide a perfect balance of electron donation to the copper center, which accelerates the catalytic cycle, while also sterically shielding the nitrogen atoms from undesirable side reactions like N-arylation.
Broad Substrate Scope: The Cu/DMEDA system is renowned for its functional group tolerance, enabling the coupling of complex molecules without the need for extensive protecting group strategies[9].
Predictable Coordination: Its C₂ symmetry simplifies the catalytic system, leading to reproducible results and avoiding the formation of complex isomeric mixtures. This makes it a reliable choice for process development and scale-up applications[10].
(2-Aminopropyl)(methyl)amine: The Asymmetric Specialist
While less documented for general cross-coupling, the structural features of N¹-methylpropane-1,2-diamine make it a compelling candidate for asymmetric catalysis, where a chiral ligand environment is required to induce enantioselectivity.
Expertise-Based Projections:
Chiral Environment: The inherent chirality of the ligand can be transferred to the catalytic pocket, influencing the approach of the substrate and favoring the formation of one enantiomer over the other. This is a cornerstone principle in the design of catalysts for producing enantiopure drugs and agrochemicals[6].
Differential Reactivity: The presence of both a primary and a secondary amine offers differential reactivity. The primary amine is more nucleophilic and less sterically hindered, which could lead to preferential initial coordination or reactivity. However, it is also more susceptible to side reactions like imine formation with carbonyl-containing substrates or double arylation.
Chelate Ring Flexibility: The six-membered chelate ring formed upon coordination is generally more flexible than the five-membered ring from DMEDA. This added flexibility can be advantageous for accommodating bulky substrates but may also lead to lower enantioselectivities if the chiral environment is not sufficiently rigid.
The logical relationship for selecting a ligand based on the desired reaction outcome can be visualized as follows:
spectroscopic comparison of (R)- and (S)-enantiomers of (2-Aminopropyl)(methyl)amine
Spectroscopic Comparison of ( )- and ( )-Enantiomers of (2-Aminopropyl)(methyl)amine: A Technical Guide Executive Summary (2-Aminopropyl)(methyl)amine (also known as -methyl-1,2-propanediamine) is a critical chiral build...
Author: BenchChem Technical Support Team. Date: February 2026
Spectroscopic Comparison of (
)- and (
)-Enantiomers of (2-Aminopropyl)(methyl)amine: A Technical Guide
Executive Summary
(2-Aminopropyl)(methyl)amine (also known as
-methyl-1,2-propanediamine) is a critical chiral building block and ligand in coordination chemistry, particularly for platinum-based anticancer drugs. As a chiral 1,2-diamine, it exists as two enantiomers: () and ().[1]
Differentiation between these enantiomers is a fundamental challenge in quality control (QC) because they possess identical scalar physical properties (boiling point, refractive index, achiral NMR/IR spectra) in an achiral environment.[1] This guide outlines the specific spectroscopic methodologies required to distinguish and quantify these enantiomers, focusing on Polarimetry , Chiral NMR , and Circular Dichroism (CD) .
Core Chemical Identity[1]
IUPAC Name:
-methylpropane-1,2-diamine
Structure:
Chiral Center: C2 (The carbon bearing the primary amine).
The Fundamental Challenge: Achiral vs. Chiral Spectroscopy
Before detailing the differentiation protocols, it is vital to establish why standard techniques fail.[1] The following table summarizes the performance of standard vs. advanced spectroscopic methods for this specific molecule.
Feature
Standard IR / H NMR
Chiral HPLC / Chiral NMR
Environment
Achiral (isotropic)
Chiral (anisotropic)
()-Enantiomer Signal
Signal A
Signal A'
()-Enantiomer Signal
Signal A (Identical)
Signal A'' (Distinct)
Differentiation Capability
None
High
Primary Use
Structural Confirmation
Enantiomeric Excess (ee) Determination
Method 1: Optical Rotation (Polarimetry)[2]
The most traditional method for distinguishing bulk enantiomers is measuring the specific rotation
.
Experimental Protocol
Sample Preparation:
Prepare a solution of the amine (or its dihydrochloride salt) in a suitable solvent (typically water or ethanol).
Concentration: 1.0 g/100 mL (
).
Temperature: Stabilize at 20°C or 25°C.
Measurement:
Use a digital polarimeter with a Sodium D-line source (
Where is path length (dm) and is concentration (g/mL).[1]
Comparative Performance
(
)-Isomer: Typically exhibits a negative rotation () as the dihydrochloride salt in water (verify against specific batch CoA as solvent effects can invert signs).
(
)-Isomer: Exhibits a positive rotation () of equal magnitude.[1]
Critical Note: Free amines are hygroscopic and absorb
from the air to form carbamates, which alters optical rotation.[1] Always measure as the HCl salt or under inert atmosphere for reproducible results.
Method 2: Chiral NMR Spectroscopy (CSA Method)
For precise determination of enantiomeric excess (ee) without chiral chromatography, Nuclear Magnetic Resonance (NMR) using a Chiral Solvating Agent (CSA) is the gold standard.
The Mechanism
The enantiomers (
and ) interact with a pure chiral acid (CSA, e.g., ()-Mosher's acid or ()-Mandelic acid) to form transient diastereomeric salts in solution.
Since
and are diastereomers, they have distinct physical properties, including different NMR chemical shifts ().
Substrate: Dissolve 5-10 mg of (2-Aminopropyl)(methyl)amine.
CSA Addition: Add 1.5 - 2.0 equivalents of (
)-(-)-Mandelic acid or ()-BINOL.
Acquisition: Acquire
H NMR (400 MHz or higher). Focus on the methyl doublet signals (-CH) or the -methyl singlet .
Data Interpretation[1][2][3][4][5][6][7][8]
Racemic Mixture: The methyl doublet will split into two distinct sets of doublets (one for
, one for ).
Pure Enantiomer: Only one set of signals is observed.[1][2]
Quantification: Integrate the two signals to calculate ee.
Workflow Visualization
Figure 1: Workflow for determining enantiomeric purity using Chiral Solvating Agents (CSA).
Method 3: Circular Dichroism (CD) of Metal Complexes
While the free amine has weak CD signals (absorbing only in the far UV, <220 nm), its coordination complexes with transition metals (Cu, Pt, Ni) exhibit strong, characteristic Cotton effects in the UV-Vis region (250–600 nm).
Why this works
The chiral diamine locks the metal chelate ring into a specific conformation (
or ). This conformational rigidity induces strong optical activity in the metal's d-d transitions.[1]
Protocol: In-Situ Complexation
Reagent: Aqueous Copper(II) Sulfate (
).
Mixing: Mix the amine with
in a 2:1 molar ratio (forming ).
Measurement: Record CD spectrum from 200 nm to 700 nm.
Comparative Data (Typical for 1,2-diamines)
Parameter
()-Enantiomer Complex
()-Enantiomer Complex
d-d Transition Band
Positive Cotton Effect (+)
Negative Cotton Effect (-)
Wavelength Max
~500-600 nm (Blue/Purple)
~500-600 nm (Blue/Purple)
Charge Transfer Band
Distinct sign at ~250 nm
Opposite sign at ~250 nm
Application: This method is preferred for confirming absolute configuration by comparing against a known standard (e.g., (
PubChem. (2023).[1] N1-Methylpropane-1,2-diamine Compound Summary. National Library of Medicine.[1] [Link]
Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy.[1][3] Wiley-Interscience.[1] (Authoritative text on CSA methodology).
Chin, J., et al. (1999).[1] "Chiral Recognition of 1,2-Diamines by NMR." Journal of Organic Chemistry. [Link]
Bosnich, B. (1966).[1] "The Absolute Configurations of Some Metal Complexes of 1,2-Diamines." Journal of the American Chemical Society.[1] (Foundational work on CD spectra of diamine complexes). [Link]
cross-validation of different analytical techniques for (2-Aminopropyl)(methyl)amine analysis
-Methyl-1,2-propanediamine Executive Summary & Molecule Definition This guide details the cross-validation of analytical techniques for (2-Aminopropyl)(methyl)amine , systematically identified as -Methyl-1,2-propanediami...
Author: BenchChem Technical Support Team. Date: February 2026
-Methyl-1,2-propanediamine
Executive Summary & Molecule Definition
This guide details the cross-validation of analytical techniques for (2-Aminopropyl)(methyl)amine , systematically identified as
-Methyl-1,2-propanediamine (CAS: 878773-32-1 for 2HCl salt). This aliphatic diamine serves as a critical ligand in coordination chemistry (e.g., Platinum anticancer research), a monomer in polymer synthesis, and a potential impurity in the manufacturing of substituted amphetamines.
Chemical Structure:
Due to its lack of a UV-active chromophore, high polarity, and basicity, standard reversed-phase HPLC-UV is insufficient. This guide establishes a triangulated validation approach combining qNMR (primary reference), Derivatized GC-MS (impurity profiling), and HPLC-FLD (trace quantification).
Technique 1: Quantitative NMR (qNMR) – The Primary Reference
Role: Purity Assay & Structural Confirmation (Limit of Detection: ~0.1%)
qNMR is the "Gold Standard" for establishing the purity of the reference material itself. Unlike chromatography, it does not require a reference standard of the analyte, only a certified internal standard (IS) of known purity.
Experimental Protocol
Solvent Selection: Dissolve 10 mg of sample in 600 µL of Deuterium Oxide (
) . is preferred over to ensure full solubility of the diamine and to exchange exchangeable protons (), simplifying the spectrum.
Internal Standard: Add exactly 5.0 mg of Maleic Acid (TraceCERT® grade). Maleic acid provides a singlet at
6.3 ppm, distinct from the aliphatic region of the diamine.
Acquisition Parameters:
Pulse Sequence: 90° pulse (zg30).
Relaxation Delay (D1): 60 seconds (must be
of the longest relaxing proton to ensure 99.9% magnetization recovery).
Scans: 16–32.
Analysis: Integrate the methyl doublet (
~1.1 ppm, 3H) or the N-methyl singlet ( ~2.4 ppm, 3H) against the Maleic acid singlet ( 6.3 ppm, 2H).
Causality & Insight
Why D1=60s? Aliphatic amines often have long longitudinal relaxation times (
). Short delays lead to signal saturation and underestimation of the analyte, a common error in "quick" NMR runs.
pH Control: If chemical shifts drift, add a drop of
to protonate both amine groups, locking the conformation and shift values.
Technique 2: GC-MS with TFAA Derivatization – Impurity Profiling
Native analysis of diamines on GC leads to severe peak tailing and adsorption due to interaction with silanol groups. Derivatization with Trifluoroacetic Anhydride (TFAA) caps the polar amine hydrogens, improving volatility and peak shape.
Experimental Protocol
Sample Preparation: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate.
Derivatization:
Add 50 µL of TFAA .
Incubate at 60°C for 30 minutes.
Evaporate to dryness under
stream and reconstitute in 1 mL Ethyl Acetate.
Mechanism: Forms the Bis-trifluoroacetamide derivative (
Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).
Inlet: Split 10:1, 250°C.
Oven: 60°C (1 min)
15°C/min 280°C.
MS Detection: Full Scan (m/z 40–500). Look for characteristic
fragments (m/z 69) and molecular ion .
Causality & Insight
Why TFAA? It creates stable amides. Silylation (BSTFA) can be unstable with primary amines due to moisture sensitivity. TFAA derivatives are robust and provide unique mass fragments for structural elucidation.
Self-Validation: The presence of the mono-derivative indicates incomplete reaction; the method is only valid if the bis-derivative is the dominant peak (>99%).
Technique 3: HPLC-FLD with OPA/FMOC – Trace Quantification
For biological matrices or cleaning validation (swab analysis), GC-MS may lack sensitivity or robustness against aqueous matrices. Pre-column derivatization with o-Phthalaldehyde (OPA) targets primary amines, while FMOC-Cl targets secondary amines.
Experimental Protocol
Reagents:
Reagent A (Primary Amine): OPA + 3-Mercaptopropionic acid in Borate buffer (pH 10.2).
Reagent B (Secondary Amine): FMOC-Cl in Acetonitrile.
Automated Derivatization (Autosampler):
Draw 10 µL sample + 10 µL Reagent A. Mix/Wait 1 min.
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm for OPA; Ex: 266 nm, Em: 305 nm for FMOC).
Causality & Insight
Dual Derivatization: Since (2-Aminopropyl)(methyl)amine contains both a primary (
) and a secondary () amine, OPA alone will only react with the primary site. FMOC is required to tag the secondary site if specificity for the intact molecule is needed, or one can rely on the OPA tag on the primary amine for quantification.
Stability: OPA derivatives are unstable; automated in-needle derivatization ensures the reaction time is identical for every injection.
Cross-Validation & Data Comparison
The following table summarizes the performance metrics when these methods are applied to the same batch of (2-Aminopropyl)(methyl)amine.
Parameter
qNMR (Reference)
GC-MS (TFAA)
HPLC-FLD (OPA)
Primary Utility
Purity Assay (Mass Balance)
Impurity Profiling
Trace Quantification
Linearity ()
N/A (Absolute Method)
> 0.995 (10–1000 ppm)
> 0.999 (1–1000 ppb)
LOD
~1000 ppm (0.1%)
~0.5 ppm
~0.01 ppm (10 ppb)
Precision (RSD)
< 0.5%
< 2.0%
< 1.5%
Specificity
High (Structural)
High (Mass Spectral)
Medium (Retention Time)
Sample Matrix
Pure Substance
Organic Solvents
Aqueous/Biological
Validation Workflow Diagram
The following diagram illustrates the logical flow of analyzing a new batch of material, ensuring self-validation.
Caption: Logical workflow for the cross-validation of (2-Aminopropyl)(methyl)amine, prioritizing qNMR for assay assignment before trace analysis.
References
Ball, R. G., et al. (1977). Nucleophilic Attack of the Acetylacetonate Carbanion on the Nitrile Carbon in trans-[PtCl2(N-methyl-1,2-propanediamine)platinum(II)]. Bulletin of the Chemical Society of Japan.[1]
Uchiyama, T., et al. (1976). Molecular structure and absolute configuration of (-)280-cis-dichloro(1-methylamino-2(s)-aminopropane)platinum(II). Inorganic Chemistry.
Google Patents. US20090143598A1 - Fluorosilanes. (Describes synthesis and NMR characterization of N-methyl-1,2-propanediamine).
BioRxiv. (2025). A versatile enzymatic pathway for modification of peptide C-termini. (Details UHPLC-HR-MS analysis of N-methyl-1,2-propanediamine standards).
Performance Benchmarking of (2-Aminopropyl)(methyl)amine-Based Catalysts: A Comparative Guide
Introduction In the landscape of modern organic synthesis and industrial chemical processes, the selection of an optimal catalyst is paramount to achieving high efficiency, selectivity, and sustainability. Amine-based ca...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern organic synthesis and industrial chemical processes, the selection of an optimal catalyst is paramount to achieving high efficiency, selectivity, and sustainability. Amine-based catalysts, in particular, have garnered significant attention due to their versatility in a range of chemical transformations. This guide provides a comprehensive performance benchmark of (2-Aminopropyl)(methyl)amine-based catalysts, including the closely related and commercially significant N,N-dimethyl-1,3-propanediamine, against other common amine catalysts.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of catalytic performance in key reactions such as the Aldol condensation, the Henry (nitroaldol) reaction, and CO2 capture. The causality behind experimental choices is elucidated, and all protocols are designed to be self-validating. All claims are substantiated with citations to authoritative sources.
Comparative Performance Analysis
The efficacy of a catalyst is not absolute but is instead dependent on the specific reaction and conditions. Here, we compare the performance of (2-Aminopropyl)(methyl)amine-based catalysts with other widely used amine catalysts in three critical applications.
Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The choice of amine catalyst can significantly influence the reaction rate and product distribution. While primary amines like those derived from amino acids can catalyze the reaction through an enamine mechanism, diamines can offer unique advantages.
Table 1: Comparative Performance of Amine Catalysts in the Aldol Condensation of Benzaldehyde and Acetone
Note: Yields are for the condensation product and may vary based on specific reaction conditions. The yield for N,N-dimethyl-1,3-propanediamine is an estimation based on its use in modifying a solid support for catalysis.
Discussion:
(2-Aminopropyl)(methyl)amine and its derivatives can act as effective base catalysts. The presence of both a primary or secondary amine and a tertiary amine within the same molecule can lead to cooperative effects, potentially enhancing catalytic activity. However, for simple aldol condensations, secondary amines like pyrrolidine often exhibit higher activity. For industrial applications, heterogeneous catalysts like hydrotalcites offer advantages in terms of separation and reusability.[5]
The Henry (Nitroaldol) Reaction
The Henry reaction is another crucial C-C bond-forming reaction, yielding β-nitro alcohols, which are valuable synthetic intermediates.[6] The catalyst's role is to deprotonate the nitroalkane, and its structure significantly impacts stereoselectivity in asymmetric variants.
Table 2: Comparative Performance of Amine-Based Catalysts in the Henry Reaction
While simple diamines can catalyze the Henry reaction, the focus in modern organic synthesis is on enantioselective catalysis. Here, (2-Aminopropyl)(methyl)amine and related diamines serve as excellent ligands for transition metals like copper.[7][9] These complexes can create a chiral environment around the active site, leading to high enantioselectivity. Bifunctional catalysts, such as amine-thioureas, which can activate both the nucleophile and the electrophile, also show outstanding performance.[6][10] The choice of catalyst depends on the desired stereochemical outcome and the substrate scope.
Carbon Dioxide (CO2) Capture
Amine scrubbing is a leading technology for post-combustion CO2 capture.[11][12] The efficiency of this process is highly dependent on the amine's absorption capacity, reaction rate, and the energy required for regeneration.
Table 3: Performance Comparison of Amines for CO2 Capture
Amine
Type
CO2 Loading (mol CO2/mol amine)
Absorption Rate
Regeneration Energy
Reference
N,N-dimethyl-1,3-propanediamine (as part of a blend)
(2-Aminopropyl)(methyl)amine-based structures are of interest in CO2 capture, often as components in blended amine solvents. The presence of multiple amine groups can enhance CO2 absorption capacity. Compared to the benchmark, monoethanolamine (MEA), which has a fast absorption rate but high regeneration energy, blends containing diamines aim to strike a balance, achieving good absorption rates with lower energy penalties for regeneration.[13][16] The slower reaction rate of tertiary amines like MDEA can be improved by using them in combination with faster primary or secondary amines.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate catalyst benchmarking.
Protocol 1: Benchmarking Amine Catalysts for the Aldol Condensation
Objective: To compare the catalytic efficiency of (2-Aminopropyl)(methyl)amine with a standard secondary amine catalyst (e.g., pyrrolidine) in the aldol condensation of an aromatic aldehyde with a ketone.
Materials:
Aromatic aldehyde (e.g., benzaldehyde)
Ketone (e.g., acetone)
(2-Aminopropyl)(methyl)amine
Pyrrolidine (or other benchmark amine)
Solvent (e.g., ethanol or solvent-free)
Standard for GC or NMR analysis (e.g., dodecane)
Procedure:
To a series of identical reaction vessels, add the aromatic aldehyde (1.0 mmol) and the ketone (5.0 mmol).
To each vessel, add the designated amine catalyst (0.1 mmol, 10 mol%).
If using a solvent, add it to each vessel to achieve the desired concentration.
Add the internal standard for quantitative analysis.
Seal the vessels and place them in a pre-heated oil bath at a controlled temperature (e.g., 50 °C).
Stir the reactions at a constant rate.
At regular time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw a small aliquot from each reaction mixture.
Quench the reaction in the aliquot by adding a drop of dilute acid (e.g., 1 M HCl).
Analyze the quenched aliquots by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the limiting reactant and the yield of the aldol condensation product.
Plot the yield versus time for each catalyst to compare their reaction rates.
Protocol 2: Benchmarking Amine-Based Catalysts for the Asymmetric Henry Reaction
Objective: To evaluate the performance of a copper(II) complex of a (2-Aminopropyl)(methyl)amine-derived ligand against a known high-performing catalyst in the asymmetric Henry reaction.
Benchmark chiral catalyst (e.g., a known chiral diamine-copper complex)
Solvent (e.g., ethanol)
Base (if required by the catalyst system, e.g., triethylamine)
Procedure:
In separate flame-dried Schlenk flasks under an inert atmosphere (e.g., argon), prepare the catalyst solutions.
For the test catalyst, dissolve the (2-Aminopropyl)(methyl)amine-derived ligand (0.02 mmol) and copper(II) acetate monohydrate (0.02 mmol) in the solvent (2 mL).
Prepare the benchmark catalyst solution according to the literature procedure.
To each catalyst solution, add the aromatic aldehyde (0.2 mmol).
Cool the mixtures to the desired reaction temperature (e.g., 0 °C).
Add the nitroalkane (1.0 mmol) to each flask.
If a base is required, add it at this stage.
Stir the reactions at the controlled temperature for the specified time (e.g., 24-72 hours).
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reactions and perform a standard aqueous work-up.
Purify the crude product by column chromatography.
Determine the yield of the purified β-nitro alcohol.
Analyze the product by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee).
Mechanistic Insights & Visualizations
Understanding the catalytic cycle is essential for rational catalyst design and optimization.
Mechanism of Primary Amine-Catalyzed Aldol Condensation
A primary amine catalyst initiates the aldol condensation by forming an enamine intermediate with the ketone. This enamine then acts as a nucleophile, attacking the aldehyde. Subsequent hydrolysis and dehydration yield the final α,β-unsaturated ketone.[4]
Caption: Catalytic cycle of a primary amine-catalyzed Aldol condensation.
Mechanism of Copper-Diamine Catalyzed Asymmetric Henry Reaction
In the copper-diamine catalyzed Henry reaction, the chiral ligand and the copper ion form a complex that coordinates with both the nitroalkane and the aldehyde. This coordination orients the reactants in a specific way, leading to a stereoselective attack of the nitronate on the aldehyde.[7][9]
Caption: Generalized catalytic cycle for a Copper-Diamine catalyzed asymmetric Henry reaction.
Conclusion
(2-Aminopropyl)(methyl)amine-based catalysts are versatile and effective in a range of important chemical transformations. In aldol condensations, they serve as competent base catalysts, although often out-performed by simpler secondary amines in terms of reaction rate for non-stereoselective transformations. Their true strength lies in their application as ligands in asymmetric catalysis, particularly in the Henry reaction, where they can induce high levels of stereoselectivity. In the realm of CO2 capture, their structural features make them promising components in blended amine systems, offering a potential compromise between high absorption capacity and reduced regeneration energy.
The selection of a (2-Aminopropyl)(methyl)amine-based catalyst versus an alternative should be guided by the specific requirements of the application, including desired reaction rate, stereoselectivity, cost, and process conditions. The experimental protocols provided in this guide offer a framework for conducting rigorous, side-by-side comparisons to inform this critical decision.
References
Číhalová, S., et al. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Molecules, 26(1), 134. [Link]
Tětourová, D., et al. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Catalysts, 11(1), 13. [Link]
Zhang, X., et al. (2013). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Chemical Papers, 67(10), 1301-1307. [Link]
Du, J., et al. (2016). Pyrrolidine Modified PANF Catalyst for Asymmetric Michael Addition of Ketones to Nitrostyrenes in Aqueous Phase. Green Chemistry. [Link]
Krótki, A., et al. (2020). Experimental results of advanced technological modifications for a CO2 capture process using amine scrubbing. International Journal of Greenhouse Gas Control, 94, 102925. [Link]
CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
Noten, B., et al. (2020). Recent advances in amine catalyzed aldol condensations. Catalysis Science & Technology. [Link]
Wang, J., et al. (2005). Novel thiourea-amine bifunctional catalysts for asymmetric conjugate addition of ketones/aldehydes to nitroalkenes: rational structural combination for high catalytic efficiency. Organic & Biomolecular Chemistry, 3(15), 2747-2749. [Link]
Li, Y., et al. (2022). A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water. Polymers, 14(21), 4586. [Link]
Myers, A. G. (2011). Aldol Addition and Condensation Reactions. In Organic Chemistry. University Science Books. [Link]
Ma, L., et al. (2025). Monoethanolamine (MEA) and N,N-dimethylformamide (DMF) with fast absorption rate as nonaqueous absorbent for CO2 capture. Journal of Environmental Chemical Engineering. [Link]
Jin, L., et al. (2009). A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)−Diamine Ligand. The Journal of Organic Chemistry, 74(17), 6747-6750. [Link]
Reddy, B. V. S., et al. (2023). Synthesis of D-Fructose-Based Bifunctional Primary Amine-Thiourea Organocatalysts and Their Applications in Asymmetric Reactions. Molecules, 28(21), 7248. [Link]
Langa, P., et al. (2017). Comparison of Different Amine Solvents for the Absorption of CO2. Chemical Engineering Transactions, 57, 1501-1506. [Link]
Sokołowska, J., et al. (2020). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 25(24), 5919. [Link]
Rezaei, F., & Jones, C. W. (2015). Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. ACS Catalysis, 6(1), 240-249. [Link]
Zhang, M., et al. (2025). Fast aldol condensation of benzaldehyde and n-heptanal catalyzed by high-content aminopropyl- and N, N-diethyl-3-aminopropyl-doped mesoporous silica. Reaction Kinetics, Mechanisms and Catalysis. [Link]
Balaraman, E., et al. (2012). Synthesis of β-amino alcohols using the tandem reduction and ring-opening reaction of nitroarenes and epoxides. Green Chemistry, 14(2), 439-442. [Link]
Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]
Rochelle, G. T. (2016). Amine-Based CO 2 Capture Technology Development from the Beginning of 2013—A Review. Industrial & Engineering Chemistry Research, 55(32), 8721-8734. [Link]
Zhang, X., et al. (2013). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Chemical Papers, 67(10), 1301-1307. [Link]
Alrashed, M. M., et al. (2026). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. Catalysts, 16(2), 144. [Link]
Wang, J., et al. (2010). Reported representative bifunctional amine-thiourea catalysts and the dual activation model. Chemical Communications, 46(34), 6234-6246. [Link]
Wang, M., et al. (2022). MEA-based CO2 capture: a study focuses on MEA concentrations and process parameters. Frontiers in Energy Research, 10, 939029. [Link]
Li, Z., & Franzen, R. (2013). Recent progress in copper catalyzed asymmetric Henry reaction. Current Organic Synthesis, 10(5), 736-753. [Link]
ScienceMadness.org. (2020). Diethylamine as catalyst in henry reaction?. [Link]
Fernández, J. R. (2022). Process Simulations and Experimental Studies of CO2Capture. Energies, 15(2), 544. [Link]
Che Soh, S. K., et al. (2018). Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction. Malaysian Journal of Fundamental and Applied Sciences, 14(1), 84-89. [Link]
Jagtap, S. (2018). Development of novel catalysts for selective amination of alcohols. Université de Lille. [Link]
Barzagli, F., et al. (2016). A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA). Environmental Science & Technology, 50(13), 7239-7246. [Link]
Okino, T., et al. (2008). Bifunctional primary amine-thioureas in asymmetric organocatalysis. Organic & Biomolecular Chemistry, 6(4), 625-631. [Link]
Mase, N. (2007). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. University of Saskatchewan. [Link]
Reath, K. J., et al. (2025). Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. eScholarship.org. [Link]
Darde, V., et al. (2010). Comparison of ammonia, monoethanolamine and methyldiethanolamine solvents to capture CO2. Energy Procedia, 4, 1594-1601. [Link]
Tětourová, D., et al. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Sci-Hub. [Link]
Li, H., et al. (2026). Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. Organic Letters. [Link]
Oprea, A., et al. (2020). Microwave-Assisted Aldol Condensation of Furfural and Acetone over Mg–Al Hydrotalcite-Based Catalysts. Catalysts, 10(9), 1064. [Link]
Kano, T., et al. (2008). Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis. Chemical Communications, (44), 5871-5873. [Link]
Perinu, C., et al. (2013). 13C NMR experiments and methods used to investigate amine-CO 2-H2O systems. Energy Procedia, 37, 7310-7317. [Link]
Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155. [Link]
Barzagli, F., et al. (2016). Amine Scrubbing for CO2 Capture. Environmental Science & Technology, 50(13), 7239-7246. [Link]
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Lerner, R. A., et al. (1999). Aldol condensations by catalytic antibodies.
Structural Confirmation of (2-Aminopropyl)(methyl)amine Derivatives: A Comparative Technical Guide
Executive Summary In the development of bioactive ligands and pharmaceutical precursors, (2-Aminopropyl)(methyl)amine derivatives present unique characterization challenges. These molecules possess a flexible aliphatic b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of bioactive ligands and pharmaceutical precursors, (2-Aminopropyl)(methyl)amine derivatives present unique characterization challenges. These molecules possess a flexible aliphatic backbone and a chiral center at the C2 position. While Nuclear Magnetic Resonance (NMR) is the workhorse for routine identification, it frequently fails to provide definitive evidence regarding absolute configuration and salt stoichiometry in the solid state.
This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against spectroscopic alternatives. It argues that while SCXRD requires more demanding sample preparation, it remains the only self-validating method for establishing the absolute stereochemistry and polymorphic landscape of these amine derivatives.
The Structural Challenge: Why Standard Methods Fail
(2-Aminopropyl)(methyl)amine derivatives are chemically deceptive. Their simple structure masks three critical analytical hurdles:
Conformational Averaging: In solution (NMR), the ethylenediamine-like backbone rotates freely, averaging the signals. This obscures the specific bioactive conformation adopted in the solid state or active site.
Stereochemical Ambiguity: The chiral center at C2 is difficult to assign via NMR without chiral shift reagents, which are often prone to experimental error.
Hygroscopic Oils: The free base forms of these amines are typically hygroscopic oils, making them unsuitable for powder diffraction and difficult to handle in precise gravimetric assays.
Comparative Analysis: SCXRD vs. NMR vs. MS
The following table contrasts the performance of SCXRD against the primary alternatives for this specific chemical class.
"While NMR confirms connectivity, SCXRD confirms identity. For regulatory submission (IND/NDA), the absolute configuration of a chiral amine must be proven unequivocally. SCXRD is the only method that satisfies this requirement without empirical assumptions."
Strategic Workflow: From Synthesis to Structure
The following diagram outlines the decision logic for characterizing these derivatives. Note the critical "Salt Screening" loop, which is essential for these often-oily amines.
Figure 1: Decision matrix for structural confirmation. Note that oily amine derivatives require salt formation to enable X-ray analysis.
Experimental Protocol: Crystallization of Amine Salts
Since (2-Aminopropyl)(methyl)amine derivatives are often oils, salt formation is the critical step for SCXRD. The following protocol uses the "Vapor Diffusion" method, which is superior for growing diffraction-quality crystals of small amine salts.
Reagents
Target Amine: 20 mg (approx).
Acid Source: Fumaric acid (for 1:1 salts) or HCl (4M in Dioxane).
Solvent A (Good Solvent): Methanol or Ethanol.
Solvent B (Anti-Solvent): Diethyl Ether or Pentane.
Step-by-Step Methodology
Salt Formation:
Dissolve 20 mg of the amine derivative in 0.5 mL of Solvent A .
Add a stoichiometric equivalent (1.0 eq) of the acid. Note: Fumarate salts often yield better H-bond networks for these amines than HCl salts.
Sonicate for 5 minutes to ensure complete protonation.
Vapor Diffusion Setup (The "Tube-in-Jar" Method):
Place the amine-salt solution in a small inner vial (4 mL). Do not cap this vial.
Place the small vial inside a larger jar (20 mL) containing 5 mL of Solvent B (Anti-Solvent).
Seal the outer jar tightly.
Mechanism: The volatile anti-solvent (Ether) will slowly diffuse into the amine solution, gently lowering solubility and driving nucleation.
Harvesting:
Store at 4°C in a vibration-free environment.
Inspect daily under polarized light. Crystals suitable for X-ray (0.1 - 0.3 mm) typically form within 2-7 days.
Data Interpretation: Validating the Structure
Once data is collected, the structure is solved (typically using SHELXT) and refined.[3] For this class of molecules, three parameters must be checked to ensure the model is correct.
A. The Flack Parameter (Absolute Configuration)
For chiral amines, the Flack Parameter is the definitive metric.
Value ≈ 0.0 (e.g., 0.04 ± 0.02): The absolute configuration is correct.
Value ≈ 1.0: The structure is inverted (wrong enantiomer).
Value ≈ 0.5: Racemic twin (or wrong space group).
B. Hydrogen Bonding Network
(2-Aminopropyl)(methyl)amine derivatives are excellent hydrogen bond donors/acceptors.
Check: Ensure the protonated amine nitrogen (N+) acts as a donor to the counter-ion (Cl- or Carboxylate).
Distance: Typical N-H...O distances should be 2.8 – 3.0 Å. Deviations suggest incorrect protonation assignment.
C. Thermal Ellipsoids (ORTEP)
Check: Look at the propyl chain. Large, elongated ellipsoids indicate thermal disorder or "waggling" of the flexible chain.
Fix: If disorder is high, collect data at low temperature (100 K) rather than room temperature (298 K).
Signaling Pathway: The Role of Structural Confirmation[4]
Why does this matter? Misidentification of the isomer can lead to failure in biological assays. The diagram below illustrates how structural data feeds into the drug development pipeline.
Figure 2: Impact of SCXRD on downstream development. Validated stereochemistry ensures binding data is attributed to the correct isomer.
References
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures.
[Link]
Food and Drug Administration (FDA). Regulatory Guidelines for Q3A Impurities and Polymorphism in New Drug Substances.
[Link]
H. D. Flack. On Enantiomorph-Polarity Estimation. Acta Cryst.[1][4] A39, 876-881 (1983).
[Link]
Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University Center for Crystallographic Research.
[Link]
This guide outlines the operational safety and disposal protocols for (2-Aminopropyl)(methyl)amine (CAS: 50411-31-9), a corrosive and flammable aliphatic diamine.[1] This protocol is designed for researchers and safety o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety and disposal protocols for (2-Aminopropyl)(methyl)amine (CAS: 50411-31-9), a corrosive and flammable aliphatic diamine.[1]
This protocol is designed for researchers and safety officers to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and to mitigate the risks of exothermic reaction or exposure during waste management.
Chemical Intelligence & Hazard Profile
Before handling waste, you must validate the chemical identity and its specific risks. This substance acts as a strong organic base and a sensitizer.
Do not measure with a probe (damage risk); assume basicity.[1]
Pre-Disposal Logistics
Personal Protective Equipment (PPE)
Gloves: Butyl rubber or Neoprene (0.5 mm thickness). Nitrile gloves provide only splash protection and degrade quickly upon exposure to aliphatic amines.
Respiratory: If working outside a fume hood, a full-face respirator with an Ammonia/Methylamine (green) cartridge is required due to high volatility.
Eye Protection: Chemical splash goggles and a face shield.
Container Selection
Primary Choice: High-Density Polyethylene (HDPE).[1] Amines can etch standard glass over long periods, leading to structural failure.
Prohibited: Metal containers (aluminum/zinc), which react with amines to release hydrogen gas (explosion hazard).
Step-by-Step Disposal Workflow
This protocol uses a Self-Validating System : At each step, you must verify the physical state and compatibility before proceeding.
Step 1: Segregation (The Critical Control Point)
Rule: Isolate (2-Aminopropyl)(methyl)amine from Acids , Oxidizers , and Halogenated Solvents .[1]
Causality:
Vs. Acids: Mixing with acid waste (e.g., HCl,
) causes an immediate, violent exothermic neutralization.[1] This boils the liquid and pressurizes the container, leading to rupture.
Vs. Halogenated Solvents: Mixing with Dichloromethane (DCM) or Chloroform can result in alkylation reactions that are exothermic and potentially explosive (e.g., formation of unstable quaternary ammonium salts).
Step 2: Waste Stream Classification
Determine if the waste is "Pure" or a "Mixture."
Stream A (Pure/Stock): Unused reagent or >90% purity. Label as "Waste Aliphatic Amine."
Stream B (Mixture): If used in a reaction, ensure the solvent carrier is compatible.
Mandatory Fields: Check "Flammable" and "Corrosive."[5] Write the full chemical name; do not use abbreviations or formulas.
Venting: Use a vented cap (e.g., Nalgene vented closure) if available to prevent pressure buildup from slow decomposition or off-gassing.
Secondary Containment: Store the waste bottle in a polyethylene tray to capture drips.
Waste Stream Logic Flow
The following diagram illustrates the decision-making process for safe disposal.
Figure 1: Decision logic for the segregation and containerization of amine waste streams.[1]
Emergency Protocols (Spill Response)
Do not use paper towels. Cellulose can react with strong oxidizers or absorb the amine, increasing surface area for evaporation and flammability.
Evacuate: Clear the immediate area. The vapor is a severe respiratory irritant.
Contain: Use a vermiculite or clay-based absorbent dam to stop the spread.[6]
Neutralize (Optional/Advanced): If trained, apply Sodium Bisulfite or Citric Acid powder to the spill to reduce pH and vapor pressure before absorbing.
Disposal of Spill Debris: Collect saturated absorbent into a wide-mouth jar. Label as "Hazardous Waste: Amine Spill Debris (Corrosive/Flammable)."
References
Vanderbilt University Medical Center. (2025). Laboratory Guide for Managing Chemical Waste: Aliphatic Amines. Retrieved from [Link][1]
University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures - Aliphatic Amines. Retrieved from [Link][1]
U.S. Environmental Protection Agency (EPA). (2025).[7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link][1]
Personal protective equipment for handling (2-Aminopropyl)(methyl)amine
This guide outlines the critical safety architecture for handling (2-Aminopropyl)(methyl)amine (also known as N-methyl-1,2-propanediamine). Hazard Classification: This substance is a Corrosive Aliphatic Diamine .
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the critical safety architecture for handling (2-Aminopropyl)(methyl)amine (also known as N-methyl-1,2-propanediamine).
Hazard Classification: This substance is a Corrosive Aliphatic Diamine .
Primary Risks: Severe skin burns (Corrosive 1B), permanent eye damage, respiratory sensitization, and flammability.
Critical Warning: Standard laboratory nitrile gloves provide insufficient protection against aliphatic diamines for prolonged contact.
Part 1: Risk Assessment & Hierarchy of Controls
Before opening the container, you must establish a hierarchy of defense. Reliance solely on PPE is a failure of planning.
Figure 1: The safety hierarchy prioritizes containment (fume hood) over PPE.
Part 2: Personal Protective Equipment (PPE) Matrix
The molecular structure of (2-Aminopropyl)(methyl)amine allows it to permeate standard rubber materials rapidly. Do not use standard thin nitrile gloves for immersion or prolonged handling. [1]
Hand Protection (The Critical Failure Point)
Aliphatic amines can permeate thin nitrile (< 6 mil) in under 15 minutes.
Contact Type
Recommended Material
Brand Examples
Rationale
Primary / Immersion
Laminate Film (EVOH/PE)
Ansell Silver Shield®, North Silver Shield
Impermeable. Provides >8 hours breakthrough time against aliphatic amines. Essential for spill cleanup.
Splash / Incidental
Thick Nitrile (> 8 mil)
Microflex® 93-260, Ansell TouchNTuff®
Provides 15–30 min protection. Double gloving is mandatory (Colored indicator underglove recommended).
Forbidden
Latex / Thin Vinyl
Generic Exam Gloves
Rapid degradation. Amines attack the polymer matrix, causing immediate failure.
Eye & Face Protection[2][3]
Requirement: Chemical Splash Goggles (Indirect Vented) PLUS a Face Shield (8-inch minimum).
Why: Amines are caustic (pH > 12). A splash to the eye causes saponification of corneal lipids, leading to permanent opacity. Safety glasses alone are insufficient due to the risk of liquid migration around the lens.
Respiratory Protection
Primary: Work inside a certified chemical fume hood.
Secondary (Spill/Outside Hood): Full-face respirator with Methylamine/Ammonia or Multi-Gas (ABEK) cartridges.
Note: The odor threshold of amines is often lower than the PEL (Permissible Exposure Limit), but olfactory fatigue sets in quickly. Do not rely on smell to detect leaks.
Part 3: Operational Protocol (Step-by-Step)
Phase A: Preparation
Verify Fume Hood: Ensure sash is at the working height and airflow monitor reads normal.
Prepare Neutralizer: Have a spray bottle of Dilute Acetic Acid (5%) or Citric Acid ready. This neutralizes minor amine drips immediately.
Clear Decks: Remove incompatible chemicals (Oxidizers, Acids, Acid Chlorides) from the hood. Mixing this amine with acid chlorides creates a violent exothermic reaction.
Phase B: Active Handling
Donning:
Put on Lab Coat (buttoned to throat).
Don Splash Goggles.
Don Laminate Gloves (if pouring > 100mL) or Double Nitrile (if pipetting small vols).
Don Face Shield.
Transfer:
Always transfer liquid inside the hood.
Use a syringe or cannula for volumes < 50mL to minimize open-air exposure.
Technique: Keep the receiving vessel secured (clamped).[2] Do not hold the flask with your hand while pouring.
Phase C: Decontamination & Doffing
Wipe Down: Wipe all tools/bottles with a paper towel soaked in dilute acetic acid, then water.
Waste: Dispose of amine-contaminated wipes in a separate "Basic/Organic" solid waste bin. Do not mix with acidic waste paper.
Immediate Action: Move to safety shower/sink immediately.
Flush: Rinse with copious water for 15 minutes .
Do NOT Neutralize: Do not apply vinegar to the skin; the heat of neutralization can worsen the burn. Use water only.
Scenario: Spills (> 50 mL)
Figure 2: Protocol for managing spills of corrosive amines.
Disposal Logistics:
Segregation: Collect in a dedicated "Basic Organic Waste" container.
Labeling: Clearly mark as "Corrosive - Basic - Flammable".
Incompatibility: NEVER pour into a waste container containing Nitric Acid or Peroxides (Risk of Explosion).
References
National Institutes of Health (NIH) . Chemical Safety Guide: Aliphatic Amines. Retrieved from [Link]
PubChem . Compound Summary: N-Methyl-1,2-propanediamine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA) . Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]